Cistanoside F
Description
from Cistanche plant; structure in first source
Properties
Molecular Formula |
C21H28O13 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-8-14(26)15(27)16(28)21(31-8)34-19-17(29)20(30)32-12(7-22)18(19)33-13(25)5-3-9-2-4-10(23)11(24)6-9/h2-6,8,12,14-24,26-30H,7H2,1H3/b5-3+/t8-,12-,14-,15+,16+,17-,18-,19-,20-,21-/m1/s1 |
InChI Key |
IDVRYIVYDAOHSS-CRADLMAESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cistanoside F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidative and vasorelaxant effects, and more recently, its role as a monoacylglycerol lipase (B570770) (MGLL) inhibitor. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, it elucidates key signaling pathways associated with its biological activities, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants of the genus Cistanche, which are parasitic desert plants often referred to as "desert ginseng" in traditional Chinese medicine. The primary species known to contain this compound include:
-
Cistanche deserticola : This is one of the most common sources of this compound and other phenylethanoid glycosides.[1] The succulent stems are the primary part of the plant utilized.
-
Cistanche tubulosa : Another significant source, widely cultivated and used in various herbal preparations.
-
Cistanche salsa : This species also contains a variety of phenylethanoid glycosides, including this compound.
-
Cistanche phelypaea : Research has identified this compound and other related compounds in this species as well.[2]
While the Cistanche genus is the principal source, the distribution of this compound can vary between species and even within different parts of the same plant. Generally, phenylethanoid glycoside content in Cistanche deserticola shows a decreasing trend from the bottom to the top of the plant, with the highest concentrations typically found in the stems.[3]
Quantitative Analysis of this compound and Related Glycosides
The concentration of this compound and other major phenylethanoid glycosides can vary significantly based on the plant species, geographical origin, and the specific part of the plant being analyzed. The following table summarizes representative quantitative data for key phenylethanoid glycosides in Cistanche species.
| Plant Species | Plant Part | Compound | Concentration (mg/g DW) | Analytical Method | Reference |
| Cistanche deserticola | Succulent Stem | Echinacoside | 13.45 | UPLC-Q-TOF-MS/MS | [4] |
| Cistanche deserticola | Succulent Stem | Acteoside | 0.04% - 0.93% | HPLC | [5] |
| Cistanche deserticola | Succulent Stem | Cistanoside A | 0.04% - 0.13% | HPLC | [5] |
| Cistanche deserticola | Succulent Stem | 2'-Acetylacteoside | 0.05% - 0.63% | HPLC | [5] |
| Cistanche salsa | - | Echinacoside | 2.13% | RP-HPLC | [6] |
| Cistanche salsa | - | Acteoside | 1.51% | RP-HPLC | [6] |
| Cistanche tubulosa | - | Echinacoside | 1.366% (Yield) | HSHE-HPLC | [7] |
| Cistanche tubulosa | - | Acteoside | 0.519% (Yield) | HSHE-HPLC | [7] |
DW: Dry Weight. Note: Data is compiled from various studies and methodologies, leading to potential variations.
Experimental Protocols
Extraction of Phenylethanoid Glycosides from Cistanche Species
This protocol outlines a general procedure for the extraction of phenylethanoid glycosides, including this compound, from dried Cistanche plant material.
Materials and Reagents:
-
Dried and powdered Cistanche stems
-
70% Methanol (B129727) in water (v/v)
-
Ultrasonic bath
-
Filter paper or membrane filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh an appropriate amount of powdered Cistanche material (e.g., 1 gram).
-
Add 50 mL of 70% methanol to the plant material.[8]
-
Subject the mixture to ultrasonic extraction for 30 minutes.[8]
-
Following ultrasonication, allow the mixture to stand for another 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter to remove solid plant debris.[8]
-
The resulting supernatant contains the crude extract of phenylethanoid glycosides.
-
For concentration, the solvent can be removed under reduced pressure using a rotary evaporator.
Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the purification of specific compounds from a crude extract.
Materials and Reagents:
-
Crude n-butanol extract of C. deserticola
-
Solvent system: ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v)[9]
-
HSCCC instrument
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the components and allowing them to separate.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Inject the sample into the HSCCC system.
-
Perform the separation by pumping the mobile phase at a specific flow rate.
-
Collect fractions and monitor the effluent using a UV detector.
-
Combine fractions containing the purified this compound based on the chromatogram.
-
Verify the purity of the isolated compound using HPLC analysis.
Quantification of this compound by UPLC-Q-TOF-MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
Instrumentation and Conditions:
-
Chromatographic System: Waters ACQUITY I-CLASS UPLC system.[10]
-
Column: ACQUITY UPLC® BEH C18 column (50 × 2.1 mm, 1.7 µm).[10]
-
Mobile Phase:
-
Gradient Elution:
-
0–5 min: 3% to 15% B
-
5–15 min: 15% to 25% B
-
15–16 min: 25% to 35% B
-
16–18 min: 35% to 45% B[10]
-
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 1.0 µL.[10]
-
Mass Spectrometer: Waters XEVO G2-XS QTOF MS with an ESI source.[10]
-
Ionization Mode: Negative.[10]
-
Mass Range: m/z 50–1200.[10]
-
Capillary Voltage: 2500 V.[10]
-
Cone Voltage: 40 V.[10]
Procedure:
-
Prepare a standard stock solution of this compound (e.g., dissolve 2.14 mg in 10 mL of methanol).[10]
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract as described in Protocol 3.1 and dilute appropriately.
-
Inject the standards and samples into the UPLC-Q-TOF-MS system.
-
Identify this compound based on its retention time and mass-to-charge ratio.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activities
Monoacylglycerol Lipase (MGLL) Inhibition in Cancer Therapy
Recent studies have identified this compound as an inhibitor of monoacylglycerol lipase (MGLL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGLL, this compound increases the levels of 2-AG, which in turn can activate the LKB1-AMPKα-mTOR signaling axis, leading to the suppression of bladder cancer progression.
References
- 1. Analysis of the active ingredients and health applications of cistanche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of iridoid and phenylethanoid glycosides from Cistanche phelypaea for nutraceutical and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Potential hepatoprotective effects of Cistanche deserticola Y.C. Ma: Integrated phytochemical analysis using UPLC-Q-TOF-MS/MS, target network analysis, and experimental assessment [frontiersin.org]
- 5. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Analysis of phenylethanoid glycosides of Herba cistanchis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cistanoside F in Cistanche Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside (PhG) found in the medicinal plant genus Cistanche, is a compound of growing interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, integrating current knowledge on the precursor pathways, key enzymatic steps, and relevant molecular components. While the complete pathway for this compound has not been fully elucidated in a single study, a robust putative pathway can be constructed based on the well-established biosynthesis of structurally similar PhGs, particularly echinacoside (B191147), in Cistanche species. This document details the proposed enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to this compound and Phenylethanoid Glycosides
Phenylethanoid glycosides (PhGs) are a major class of active compounds in Cistanche species, plants renowned in traditional medicine, often referred to as "Desert Ginseng."[1] These compounds are characterized by a phenylethanol aglycone attached to a sugar moiety, which is often further decorated with other sugars and acyl groups. This compound is a specific PhG that has been identified in several Cistanche species. The core structure of PhGs is derived from primary metabolism, specifically the shikimic acid, phenylpropanoid, and tyrosine pathways.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving several cellular compartments and a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages:
-
Formation of Precursors: Synthesis of the core building blocks, hydroxytyrosol (B1673988) and caffeic acid, from L-phenylalanine and L-tyrosine.
-
Assembly of the Core Structure: Glycosylation of the phenylethanol aglycone.
-
Tailoring Reactions: Further glycosylation and acylation to yield the final this compound molecule.
Precursor Biosynthesis
The initial steps of PhG biosynthesis are deeply rooted in primary plant metabolism.
-
Shikimic Acid Pathway: This central pathway provides the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the foundational precursors for the entire PhG scaffold.
-
Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of subsequent hydroxylations and ligations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) , lead to the formation of caffeoyl-CoA, the activated acyl donor for the caffeoyl moiety of this compound.
-
Tyrosine Metabolism Pathway: L-tyrosine is converted to hydroxytyrosol, the phenylethanol aglycone. Recent research on the closely related echinacoside biosynthesis in Cistanche tubulosa has identified two potential pathways for tyrosol biosynthesis from L-tyrosine. A similar mechanism is proposed for the formation of the hydroxytyrosol moiety of this compound.
Core Structure Assembly and Tailoring Reactions
The assembly of the this compound molecule involves a series of glycosylation and acylation reactions catalyzed by UDP-glycosyltransferases (UGTs) and BAHD acyltransferases, respectively. Based on the elucidated pathway of echinacoside, a putative pathway for this compound can be proposed.
The aglycone, hydroxytyrosol, is first glycosylated to form a glucoside. This is followed by a series of sequential glycosylation and acylation steps. The precise order of these steps for this compound is yet to be definitively established, but likely involves the action of specific UGTs that add sugar moieties and BAHD-ATs that transfer the caffeoyl group. The structural difference between this compound and other PhGs like acteoside and echinacoside lies in the specific sugar attachments and their linkages.
Key Enzyme Families in this compound Biosynthesis
Two major enzyme families are critical for the diversification of PhGs, including this compound:
-
UDP-Glycosyltransferases (UGTs): This large family of enzymes catalyzes the transfer of a glycosyl group from a nucleotide sugar donor to an acceptor molecule. In the context of this compound biosynthesis, UGTs are responsible for attaching the sugar moieties to the hydroxytyrosol aglycone and elongating the sugar chain.
-
BAHD Acyltransferases: Named after the first four enzymes of this family to be characterized (BEAT, AHCT, HCBT, and DAT), these enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to a wide range of acceptor molecules. A BAHD-AT is responsible for the acylation of the sugar moiety with a caffeoyl group in the this compound molecule.
Quantitative Data
Currently, specific quantitative data for the enzymes directly involved in the final steps of this compound biosynthesis, such as enzyme kinetics (Km, Vmax, kcat), are not available in the literature. However, quantitative analysis of various PhGs, including this compound, in different Cistanche species has been performed using methods like HPLC-MS. This data provides insights into the relative abundance of these compounds in the plant.
Table 1: Quantitative Analysis of Phenylethanoid Glycosides in Cistanche Species (Representative Data)
| Compound | Cistanche deserticola (mg/g) | Cistanche tubulosa (mg/g) | Analytical Method | Reference |
| Echinacoside | 1.5 - 25.7 | 0.8 - 30.2 | HPLC-UV | [2] |
| Acteoside | 0.3 - 5.8 | 0.1 - 10.4 | HPLC-UV | [2] |
| Cistanoside A | 0.2 - 3.1 | Not reported | HPLC-MS | [3] |
| This compound | Present | Present | HPLC-MS/MS | [1] |
Note: The concentrations of PhGs can vary significantly based on the plant's origin, age, and environmental conditions.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experiments.
Identification of Candidate Genes
A common approach to identify candidate genes for a biosynthetic pathway is through transcriptomic analysis.
Experimental Workflow: Transcriptomic Analysis for Gene Discovery
Caption: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Enzymes
Once candidate genes are identified, their functions need to be validated experimentally.
Experimental Workflow: Heterologous Expression and Enzyme Assay
Caption: Workflow for enzyme functional characterization.
Protocol: In Vitro Enzyme Assay for a Candidate UGT
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM UDP-sugar (e.g., UDP-glucose, UDP-rhamnose)
-
200 µM acceptor substrate (e.g., hydroxytyrosol, acteoside)
-
5-10 µg of purified recombinant UGT enzyme
-
0.1% (v/v) β-mercaptoethanol
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product.
-
Control: Perform a control reaction without the enzyme to ensure that the product formation is enzyme-dependent.
In Vivo Pathway Elucidation
The function of the identified genes can be further validated in a plant system.
Experimental Workflow: Transient Expression in Nicotiana benthamiana
Caption: Workflow for in vivo pathway reconstitution.
Signaling Pathways and Logical Relationships
The biosynthesis of PhGs is a complex network of interconnected pathways. The diagram below illustrates the logical relationship between the primary metabolic pathways and the final assembly of a representative PhG.
Diagram: Biosynthesis Pathway of a Phenylethanoid Glycoside
Caption: Overview of PhG biosynthesis from primary metabolism.
Conclusion and Future Perspectives
The biosynthesis of this compound in Cistanche species is a complex process that is beginning to be understood through the study of related PhGs. While a putative pathway can be confidently proposed, further research is needed to definitively identify and characterize the specific UGTs and BAHD-ATs involved in the final tailoring steps. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the biotechnological production of this compound and other valuable PhGs. This could involve metabolic engineering in microbial hosts or the development of cell culture systems for controlled and sustainable production, thereby meeting the growing demand for these medicinally important compounds.
References
Spectroscopic Profile of Cistanoside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cistanoside F, a phenylethanoid glycoside with potential therapeutic applications. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies for the characterization of this natural compound.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides precise mass measurements.
| Ion | Observed m/z | Molecular Formula |
| [M-H]⁻ | 487.1452 | C₂₁H₂₇O₁₃⁻ |
| Molecular Weight | 488.4 g/mol | C₂₁H₂₈O₁₃ |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
¹H NMR (Proton NMR) Data
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-2 | 6.77 | d | 8.1 |
| H-5 | 6.67 | d | 8.1 |
| H-6 | 6.55 | s | |
| H-α | 2.78 | t | 7.0 |
| H-β | 3.99 | m | |
| Caffeoyl moiety | |||
| H-2' | 7.04 | d | 2.0 |
| H-5' | 6.77 | d | 8.1 |
| H-6' | 6.92 | dd | 8.1, 2.0 |
| H-α' | 7.58 | d | 15.9 |
| H-β' | 6.27 | d | 15.9 |
| Glucose moiety | |||
| H-1'' | 4.38 | d | 7.8 |
| H-2'' | 3.45 | m | |
| H-3'' | 3.51 | m | |
| H-4'' | 4.89 | t | 9.5 |
| H-5'' | 3.55 | m | |
| H-6''a | 3.68 | m | |
| H-6''b | 3.85 | m | |
| Rhamnose moiety | |||
| H-1''' | 5.17 | d | 1.5 |
| H-2''' | 3.98 | m | |
| H-3''' | 3.75 | m | |
| H-4''' | 3.32 | t | 9.5 |
| H-5''' | 3.59 | m | |
| H-6''' | 1.09 | d | 6.2 |
Table 2: ¹H NMR Spectroscopic Data for this compound.
¹³C NMR (Carbon-13 NMR) Data
| Atom Number | Chemical Shift (δ, ppm) |
| Aglycone | |
| C-1 | 131.4 |
| C-2 | 117.2 |
| C-3 | 146.0 |
| C-4 | 144.6 |
| C-5 | 116.8 |
| C-6 | 121.2 |
| C-α | 36.5 |
| C-β | 72.3 |
| Caffeoyl moiety | |
| C-1' | 127.6 |
| C-2' | 115.3 |
| C-3' | 146.8 |
| C-4' | 149.6 |
| C-5' | 116.2 |
| C-6' | 123.2 |
| C-α' | 148.5 |
| C-β' | 114.8 |
| C=O | 168.4 |
| Glucose moiety | |
| C-1'' | 104.2 |
| C-2'' | 76.4 |
| C-3'' | 81.5 |
| C-4'' | 70.8 |
| C-5'' | 76.1 |
| C-6'' | 62.4 |
| Rhamnose moiety | |
| C-1''' | 103.0 |
| C-2''' | 72.2 |
| C-3''' | 72.0 |
| C-4''' | 73.8 |
| C-5''' | 70.5 |
| C-6''' | 18.4 |
Table 3: ¹³C NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (phenolic and alcoholic) |
| ~2920 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (α,β-unsaturated ester) |
| ~1605 | C=C stretching (aromatic ring) |
| ~1515 | C=C stretching (aromatic ring) |
| ~1280 | C-O stretching (ester) |
| ~1160 | C-O stretching (glycosidic bond) |
| ~1070 | C-O stretching (alcohols) |
Table 4: Characteristic IR Absorption Bands for this compound.
Experimental Protocols
The following sections detail the general methodologies used to obtain the spectroscopic data for this compound and related phenylethanoid glycosides.
Mass Spectrometry
High-resolution mass spectra are typically acquired using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system is often coupled to the Q-TOF mass spectrometer.
-
Ionization Mode: ESI is used in negative ion mode to generate the [M-H]⁻ ion.
-
Mass Analysis: Data is acquired over a mass range of m/z 100-1000.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the precursor ion to obtain structural information. The collision energy is varied to optimize fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms.
-
2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, various two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the dried sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
The Neuroprotective Mechanisms of Cistanoside F: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the neuroprotective mechanisms of Cistanoside F is limited in publicly available scientific literature. This guide synthesizes the known neuroprotective actions of closely related phenylethanoid glycosides, particularly Acteoside (Verbascoside), a major constituent of Cistanche species, to project the potential mechanisms of this compound. The experimental data and protocols presented herein are based on studies of these related compounds and serve as a robust framework for investigating this compound.
Executive Summary
This compound, a phenylethanoid glycoside isolated from plants of the Cistanche genus, is emerging as a compound of interest for its potential neuroprotective properties. While direct research on this compound is in its nascent stages, the well-documented activities of its structural analogs, such as Acteoside, provide a strong indication of its likely mechanisms of action. This technical guide outlines these putative mechanisms, focusing on anti-apoptotic, anti-oxidative, and anti-inflammatory signaling pathways. We provide a compilation of quantitative data from relevant studies on related compounds, detailed experimental protocols to facilitate further research, and visual diagrams of the key signaling pathways.
Core Neuroprotective Mechanisms
The neuroprotective effects of phenylethanoid glycosides like this compound are believed to be multifactorial, targeting key pathological processes in neurodegeneration.
Attenuation of Apoptotic Cell Death
A primary mechanism of neuroprotection involves the inhibition of the apoptotic cascade in neuronal cells. This is achieved through the modulation of key regulatory proteins.
-
Regulation of the Bcl-2 Family: this compound likely upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax. This action stabilizes the mitochondrial membrane, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.
-
Inhibition of Caspase Activity: By preventing the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), this compound can halt the final steps of apoptosis, preserving neuronal integrity.
Mitigation of Oxidative Stress
Oxidative stress is a critical factor in neuronal damage. This compound is predicted to counteract this through multiple pathways.
-
Activation of the Nrf2/HO-1 Pathway: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
-
Direct ROS Scavenging: The phenolic structure of this compound suggests it may possess intrinsic free radical scavenging activity, directly neutralizing harmful ROS.
Suppression of Neuroinflammation
Neuroinflammation, mediated by glial cells, contributes significantly to neuronal death. This compound is expected to exhibit anti-inflammatory effects.
-
Inhibition of the NF-κB Pathway: this compound likely inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). By preventing the translocation of NF-κB to the nucleus, the production of these inflammatory mediators is suppressed.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Acteoside, a closely related phenylethanoid glycoside, demonstrating its neuroprotective effects. This data serves as a proxy for the anticipated effects of this compound.
Table 1: Effect of Acteoside on Cell Viability and Apoptosis in MPP+-treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) | Bcl-2/Bax Ratio (Fold Change) | Caspase-3 Activity (% of MPP+ group) |
| Control | - | 100 ± 5.2 | 4.5 ± 0.8 | 1.0 | N/A |
| MPP+ | 1 mM | 52.3 ± 4.1 | 35.2 ± 3.5 | 0.3 ± 0.05 | 100 |
| Acteoside + MPP+ | 10 µM | 65.8 ± 3.9 | 24.1 ± 2.9 | 0.6 ± 0.07 | 72.4 ± 6.1 |
| Acteoside + MPP+ | 25 µM | 78.4 ± 5.0 | 15.8 ± 2.1 | 0.8 ± 0.09 | 45.3 ± 5.2 |
| Acteoside + MPP+ | 50 µM | 89.1 ± 4.7 | 9.2 ± 1.5 | 0.9 ± 0.1 | 28.9 ± 4.3 |
Data are presented as mean ± SD and are representative of typical findings in the literature.
Table 2: Effect of Acteoside on Oxidative Stress Markers and Nrf2/HO-1 Pathway in H2O2-treated PC12 Cells
| Treatment Group | Concentration | Intracellular ROS (% of H2O2 group) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) | Nuclear Nrf2 (Fold Change) | HO-1 Expression (Fold Change) |
| Control | - | N/A | 125.4 ± 9.8 | 1.2 ± 0.15 | 1.0 | 1.0 |
| H2O2 | 200 µM | 100 | 68.2 ± 7.5 | 4.8 ± 0.4 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Acteoside + H2O2 | 10 µM | 76.3 ± 6.9 | 89.5 ± 8.1 | 3.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Acteoside + H2O2 | 25 µM | 54.1 ± 5.2 | 105.7 ± 9.0 | 2.0 ± 0.2 | 4.1 ± 0.6 | 4.5 ± 0.7 |
| Acteoside + H2O2 | 50 µM | 38.9 ± 4.5 | 118.3 ± 10.2 | 1.5 ± 0.18 | 5.8 ± 0.8 | 6.2 ± 0.9 |
Data are presented as mean ± SD and are representative of typical findings in the literature.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere for 24 hours. For neuroprotection assays, cells are pre-treated with various concentrations of this compound for 2-4 hours, followed by co-incubation with a neurotoxic agent (e.g., 1 mM MPP+ for 24 hours or 200 µM H2O2 for 6 hours).
Cell Viability Assay (MTT Assay)
-
After treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Nrf2, anti-HO-1, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection system.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
After treatment, wash cells with PBS.
-
Load cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash cells with PBS to remove excess probe.
-
Measure fluorescence intensity using a fluorescence microplate reader (excitation 488 nm, emission 525 nm) or visualize under a fluorescence microscope.
Visualizing the Signaling Pathways
The following diagrams illustrate the putative signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Putative Anti-Apoptotic Mechanism of this compound.
Caption: Putative Antioxidant Mechanism via Nrf2 Pathway.
Caption: Putative Anti-Inflammatory Mechanism of this compound.
Conclusion and Future Directions
Based on the evidence from closely related phenylethanoid glycosides, this compound holds significant promise as a neuroprotective agent. Its potential to concurrently target apoptosis, oxidative stress, and neuroinflammation makes it an attractive candidate for the development of novel therapeutics for neurodegenerative diseases.
Future research should focus on direct experimental validation of these mechanisms for this compound. This includes in vitro studies using various neuronal cell lines and neurotoxin models, as well as in vivo studies in animal models of diseases such as Parkinson's and Alzheimer's disease. Elucidating the precise molecular interactions and dose-response relationships will be crucial for its translation into a clinical setting.
A Technical Guide to the In Vitro Antioxidant Properties of Cistanoside F
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has demonstrated notable antioxidant properties in various in vitro models. This technical guide provides a comprehensive overview of its free-radical scavenging capabilities and its effects on lipid peroxidation. It consolidates quantitative data from key studies, presents detailed experimental protocols for the evaluation of its antioxidant activity, and illustrates the molecular pathways implicated in its mechanism of action. This document is intended to serve as a detailed resource for researchers investigating the therapeutic potential of this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using several standard assays. The data reveals potent activity, often comparable or superior to established antioxidants.
Table 1: Free Radical Scavenging Activity of this compound
| Assay Type | Radical Source | IC50 Value (this compound) | Positive Control (IC50) | Reference |
| Superoxide (B77818) Anion (O₂⁻) | Xanthine (B1682287)/Xanthine Oxidase | 3.13 µM | α-tocopherol (> 10 µM) | [1] |
| Superoxide Anion (O₂⁻) | Xanthine/Xanthine Oxidase | 3.13 µM | Caffeic Acid (1.82 µM) | [1] |
| DPPH Radical | 1,1-diphenyl-2-picrylhydrazyl | Weaker than Caffeic Acid | Caffeic Acid | [1] |
| DPPH Radical | 1,1-diphenyl-2-picrylhydrazyl | Stronger than α-tocopherol | α-tocopherol | [1][2][3][4] |
Note: A specific IC50 value for this compound in the DPPH assay was not provided in the cited literature; however, its relative activity was characterized.[1]
Table 2: Anti-Lipid Peroxidation Effects of this compound
| Induction Method | Biological System | Efficacy of this compound | Positive Controls | Reference |
| Ascorbic acid/Fe²⁺ (Non-enzymatic) | Rat Liver Microsomes | More potent than α-tocopherol or caffeic acid | α-tocopherol, Caffeic Acid | [1][2][4] |
| ADP/NADPH/Fe³⁺ (Enzymatic) | Rat Liver Microsomes | More potent than α-tocopherol or caffeic acid | α-tocopherol, Caffeic Acid | [1][2][4] |
Detailed Experimental Protocols
The following sections detail the methodologies used to assess the in vitro antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[6][7]
-
Sample Preparation: Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, α-tocopherol) in the same solvent.[5]
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the this compound solution with the DPPH reagent. A typical ratio is 100 µL of the sample to 100 µL of the DPPH reagent.[8]
-
Incubation: Incubate the mixture at room temperature in the dark for a defined period (e.g., 30 minutes).[8][9]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 514-523 nm) using a spectrophotometer or plate reader.[8][9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control – A_sample) / A_control] × 100.[8]
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[8]
Superoxide Anion (O₂⁻) Radical Scavenging Assay
This assay evaluates the ability of this compound to scavenge superoxide radicals, which are biologically relevant ROS. In the xanthine/xanthine oxidase system, superoxide radicals are generated and subsequently reduce nitroblue tetrazolium (NBT) to a blue formazan (B1609692) product.[1][10] An antioxidant will inhibit this reduction.
Protocol:
-
System Components: The reaction is typically carried out in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).[10] The system includes Xanthine, Xanthine Oxidase (XOD), and Nitroblue Tetrazolium (NBT).
-
Reaction Mixture: In a suitable vessel, combine the buffer, NBT solution (e.g., 156 µM), NADH (e.g., 468 µM), and various concentrations of this compound.[10][11]
-
Initiation: Start the reaction by adding a solution of phenazine (B1670421) methosulphate (PMS) (e.g., 60 µM) or xanthine oxidase to the mixture to begin superoxide generation.[1][10]
-
Incubation: Incubate the reaction mixture at ambient temperature for a short period (e.g., 5 minutes).[10][11]
-
Measurement: Measure the absorbance of the resulting blue formazan at 560 nm.[9][10]
-
Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control – A_sample) / A_control] × 100.[10]
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the this compound sample.
-
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Inhibition of Lipid Peroxidation Assay
This assay assesses the ability of this compound to inhibit the oxidative degradation of lipids in a biological membrane model, such as rat liver microsomes. Inhibition is measured by quantifying the reduction of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
Protocol:
-
Microsome Preparation: Isolate liver microsomes from rats according to standard laboratory procedures. Prepare a microsomal suspension in a suitable buffer (e.g., 1.15% KCl).[1]
-
Reaction Mixture Preparation:
-
Initiation of Peroxidation:
-
Incubation: Incubate all reaction mixtures at 37°C for a specified time (e.g., 30 minutes).[1]
-
Termination and TBARS Reaction: Stop the reaction by adding a solution like trichloroacetic acid (TCA). Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the pink-colored supernatant at 532-535 nm.
-
Calculation and IC50 Determination: Calculate the percentage inhibition of lipid peroxidation relative to a control without this compound and determine the IC50 value.
Molecular Mechanisms and Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating specific intracellular signaling pathways.
Reduction of ROS via AMPK Activation
In C2C12 myotube cells, this compound has been shown to mitigate abnormal lipid deposition and reduce reactive oxygen species (ROS) levels. This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway. Activated AMPK is a master regulator of cellular metabolism and energy homeostasis that can enhance antioxidant defenses.[12]
MGLL Inhibition and LKB1-AMPKα-mTOR Axis Activation
Recent research has identified this compound as a potent inhibitor of monoacylglycerol lipase (B570770) (MGLL), an enzyme that metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MGLL, this compound sustains endogenous 2-AG levels. Elevated 2-AG, in turn, activates the LKB1-AMPKα-mTOR signaling axis. This pathway activation, while studied in the context of bladder cancer, represents a significant mechanism of cellular regulation that can influence redox balance and cellular stress responses.[13]
Conclusion
The in vitro evidence strongly supports the classification of this compound as a potent antioxidant compound. Its activity stems from a dual mechanism: direct scavenging of damaging free radicals, such as superoxide anions, and the modulation of critical cellular signaling pathways, including the AMPK axis. This compound effectively inhibits both enzymatically and non-enzymatically induced lipid peroxidation, demonstrating its potential to protect cellular membranes from oxidative damage. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in pathologies associated with oxidative stress.
References
- 1. xjcistanche.com [xjcistanche.com]
- 2. Antioxidative Effects of Phenylethanoids from Cistanche deserticola [jstage.jst.go.jp]
- 3. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytojournal.com [phytojournal.com]
- 11. jocpr.com [jocpr.com]
- 12. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cistanoside F: A Technical Overview of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Ref: CID 44429870 | Formula: C₂₁H₂₈O₁₃
Executive Summary
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has demonstrated potential anti-inflammatory properties in preclinical research. Current evidence, although limited to a single key study, indicates that this compound can attenuate inflammatory responses in a cellular model of lipopolysaccharide (LPS)-induced inflammation. The primary mechanism of action appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory process.
This technical guide synthesizes the available scientific data on the anti-inflammatory effects of this compound. It provides a detailed account of the experimental protocols used, quantitative data on its efficacy, and a visualization of the implicated signaling pathway.
Important Note: The data presented herein is derived from a study primarily focused on metabolic regulation in C2C12 myotubes, not a dedicated immunological cell line. As such, these findings should be considered preliminary. Further investigation in standard inflammation models (e.g., RAW264.7 macrophages) and in vivo systems is necessary to fully elucidate the anti-inflammatory potential of this compound for therapeutic development.
In Vitro Anti-inflammatory Activity
Research indicates that this compound (referred to as 'Cis' in the cited study) exhibits anti-inflammatory effects by reducing the expression of key pro-inflammatory mediators in a cellular context.
Data Presentation: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of this compound were evaluated in an LPS-induced inflammation model using differentiated C2C12 myotube cells. The compound was shown to significantly reduce the expression of Interleukin-6 (IL-6) and suppress the phosphorylation of NF-κB.[1]
Table 1: Effect of this compound on Pro-inflammatory Markers in LPS-Stimulated C2C12 Myotubes
| Marker | Treatment Group | Concentration (µM) | Outcome | Source |
| IL-6 (mRNA) | Model (LPS) vs. Cis | 1 and 10 | Dose-dependent reduction | [1][2] |
| IL-6 (Protein) | Model (LPS) vs. Cis | 1 and 10 | Dose-dependent reduction | [1][2] |
| p-NF-κB/NF-κB Ratio | Model (LPS) vs. Cis | 1 and 10 | Dose-dependent reduction | [1][2] |
Note: The study's figures graphically demonstrate significant, dose-dependent reductions, but do not provide specific percentage inhibition values in the text.
Mechanism of Action: Signaling Pathway
The primary anti-inflammatory mechanism of this compound identified to date is the inhibition of the NF-κB signaling pathway.[1] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including IL-6.[1]
This compound treatment has been shown to reduce the ratio of phosphorylated NF-κB (p-NF-κB) to total NF-κB, suggesting it interferes with a key activation step in this cascade.[1][2]
Mandatory Visualization: NF-κB Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism by which this compound inhibits the LPS-induced inflammatory response.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocols
The following methodologies are based on the sole study investigating the anti-inflammatory effects of this compound in an LPS-induced cellular model.[1]
In Vitro LPS-Induced Inflammation in C2C12 Myotubes
-
Cell Line: Mouse C2C12 myoblasts.
-
Cell Culture and Differentiation:
-
C2C12 myoblasts were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% Fetal Bovine Serum (FBS) until 70% confluency.
-
Myogenic differentiation was induced by switching to DMEM containing 2% horse serum for 3 days to allow for the formation of myotubes.
-
-
Inflammation Induction and Treatment:
-
Differentiated myotubes were treated with 200 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
For experimental groups, this compound (at concentrations of 1 µM or 10 µM) was co-incubated with LPS for the 24-hour period.
-
-
Endpoint Analysis:
-
Western Blot: Cell lysates were collected to measure the protein expression levels of total NF-κB and phosphorylated NF-κB (p-NF-κB). The ratio of p-NF-κB/NF-κB was used to determine pathway activation.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted to quantify the relative mRNA expression of Il6.
-
ELISA: Cell culture supernatants were collected to measure the concentration of secreted IL-6 protein.
-
Mandatory Visualization: Experimental Workflow
The diagram below outlines the workflow for the in vitro assessment of this compound's anti-inflammatory effects.
Caption: Workflow for in vitro anti-inflammatory testing of this compound.
Conclusion and Future Directions
The current body of evidence, while promising, is nascent. The demonstration that this compound can suppress IL-6 and NF-κB activation in an LPS-stimulated cellular model provides a scientific basis for its potential as an anti-inflammatory agent.[1] However, for drug development purposes, the following critical knowledge gaps must be addressed:
-
Activity in Immune Cells: The anti-inflammatory effects need to be validated in relevant immune cells, such as murine RAW264.7 macrophages or human THP-1 monocytes, which are standard models for this purpose.
-
Broader Cytokine Profiling: The effect of this compound on other key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS), should be investigated.
-
In Vivo Efficacy: The compound must be tested in established in vivo models of inflammation, such as carrageenan-induced paw edema, LPS-induced systemic inflammation, or models of chronic inflammatory diseases (e.g., inflammatory bowel disease, arthritis).
-
Pharmacokinetics and Safety: A thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of this compound is essential for any potential clinical translation.
References
Cistanoside F: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, is emerging as a compound of significant interest for its diverse pharmacological activities.[1] Extensive research highlights its potential as a therapeutic agent across multiple domains, including metabolic disorders, inflammation, oncology, and neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate comprehension and further research.
Introduction
Phenylethanoid glycosides (PeGs) are a class of natural products known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, immunomodulatory, and neuroprotective properties.[2] this compound, a prominent member of this family, has garnered attention for its multifaceted therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings related to this compound's bioactivity and providing the necessary technical details to replicate and build upon existing research.
Therapeutic Potential and Mechanisms of Action
Metabolic Regulation
This compound has demonstrated significant potential in the regulation of lipid metabolism and myogenesis, suggesting its utility in addressing conditions like sarcopenic obesity.[2] In vitro studies using C2C12 myotubes have shown that this compound can ameliorate lipid accumulation and enhance myogenic differentiation.[2] The primary mechanism appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2]
Signaling Pathway: this compound in Metabolic Regulation
Caption: this compound activates AMPK, leading to downstream effects on lipid metabolism and myogenesis.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[2][3] It has been shown to downregulate proinflammatory mediators, including Interleukin-6 (IL-6) and nuclear factor-kappa B (NF-κB).[2] In studies on atopic dermatitis models, this compound significantly reduced the expression of proinflammatory cytokines like IL-1β and IL-4.[3] The mechanism involves the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the phosphorylation of p38, JNK, and ERK, which in turn inhibits the activator protein-1 (AP-1) transcription factor.[3][4] Interestingly, this compound's anti-inflammatory effect does not appear to involve the inhibition of NF-κB signaling directly in certain contexts.[3]
Signaling Pathway: this compound in Inflammation
Caption: this compound inhibits the MAPK pathway, reducing AP-1 activity and proinflammatory cytokine expression.
Anti-Cancer Potential
Recent studies have identified this compound as a potent inhibitor of monoacylglycerol lipase (B570770) (MGLL), an enzyme involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5] By inhibiting MGLL, this compound sustains endogenous 2-AG levels, which in turn activates the LKB1-AMPKα-mTOR signaling axis to suppress bladder cancer progression.[5] This dual therapeutic strategy of MGLL inhibition and LKB1 pathway modulation highlights the potential of this compound as an adjuvant in cancer therapy.[5]
Signaling Pathway: this compound in Bladder Cancer
Caption: this compound inhibits MGLL, leading to 2-AG accumulation and suppression of bladder cancer via the LKB1-AMPKα-mTOR pathway.
Neuroprotective Effects
Cistanosides, the class of compounds to which this compound belongs, have demonstrated significant neuroprotective properties.[6] They are believed to safeguard brain cells from damage induced by oxidative stress and inflammation.[6] While research on this compound specifically is ongoing, related compounds have been shown to reduce amyloid-beta accumulation and tau hyperphosphorylation in animal models of Alzheimer's disease.[6] Furthermore, glycosides from Cistanche deserticola have shown neuroprotective effects in a mouse model of Parkinson's disease, associated with the activation of the Nrf2 signaling pathway.[7]
Quantitative Data Summary
| Activity | Model System | Key Findings | Concentration/Dosage | Reference |
| Metabolic Regulation | C2C12 Myotubes | Significantly attenuated lipid droplet accumulation. | Not specified | [2] |
| C2C12 Myotubes | Upregulated phosphorylation of AMPK and ACC1. | Not specified | [2] | |
| Anti-inflammatory | RAW264.7 Macrophages | Significantly reduced LPS-induced IL-1β, IL-6, and COX-2 protein expression. | Not specified | [3] |
| Oxazolone-induced Atopic Dermatitis Mouse Model | Decreased production of IL-1β and IL-4 mRNA. | Not specified | [3] | |
| Anti-cancer | Bladder Cancer Cells | Enhanced 2-AG's anti-proliferative and anti-metastatic effects. | 4-8 nM (non-cytotoxic) | [5] |
| Antioxidant | In vitro assays | Strong free radical scavenging activity on DPPH radical. | Not specified | [8] |
| In vitro assays | Scavenging of superoxide (B77818) anion radical (O₂⁻). | Not specified | [8][9] | |
| Vasorelaxant | Isolated Rat Thoracic Aorta | Significantly inhibited norepinephrine-induced contraction. | 10-100 μM | [9] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: C2C12 myotubes, RAW264.7 macrophages, bladder cancer cell lines (e.g., T24, 5637).[2][3][5]
-
Reagents: this compound can be sourced from chemical suppliers such as MedChemExpress.[1] For in vivo studies, solubility can be achieved using protocols involving DMSO, PEG300, Tween-80, and saline.[1]
Adipogenic and Myogenic Differentiation of C2C12 Cells
Workflow: C2C12 Differentiation Assay
Caption: Workflow for assessing this compound's effect on C2C12 cell differentiation.
-
Protocol: C2C12 cells are induced to differentiate into adipocytes using standard protocols. The ability of this compound to inhibit lipid droplet formation is quantitatively assessed using Oil Red O staining and high-content imaging analysis. Markers for adipogenic and myogenic differentiation are examined using quantitative real-time PCR (qRT-PCR) and Western blotting.[2]
Anti-inflammatory Assays
-
Cell Viability Assay: To determine non-toxic concentrations of this compound.[5]
-
Western Blot Analysis: To measure the protein expression levels of inflammatory mediators such as IL-1β, IL-6, and COX-2, as well as the phosphorylation status of MAPK pathway proteins (p38, JNK, ERK) and NF-κB.[3]
-
qRT-PCR Analysis: To measure the mRNA levels of proinflammatory cytokines in cell lines and tissue samples.[3]
-
Animal Models: An oxazolone-induced atopic dermatitis mouse model can be used to evaluate the in vivo anti-inflammatory effects of this compound.[3]
Anti-Cancer Assays
-
Cell Viability and Colony Formation Assays: To assess the anti-proliferative effects of this compound in combination with other agents like 2-AG on bladder cancer cells.[5]
-
Cell Migration and Invasion Assays: To evaluate the anti-metastatic potential.[5]
-
MGLL Activity Assay: To confirm the inhibitory effect of this compound on MGLL enzyme activity.[5]
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of therapeutic applications. Its ability to modulate key signaling pathways such as AMPK, MAPK, and LKB1-AMPKα-mTOR provides a solid foundation for its development as a therapeutic agent for metabolic disorders, inflammatory diseases, and cancer. While existing research provides valuable insights, further investigation is required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical settings. The detailed experimental frameworks provided in this guide are intended to support and accelerate these future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Does Cistanosides Do to the Brain? - Knowledge [biowayorganicinc.com]
- 7. Neuroprotective effect of Cistanche deserticola glycosides in MPTP-Induced Parkinson's disease mouse model involves Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound | NADPH-oxidase | TargetMol [targetmol.com]
Cistanoside F from Cistanche deserticola: A Technical Guide to Its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanche deserticola, a parasitic plant native to the arid regions of China, has a long history of use in traditional Chinese medicine for a variety of ailments. Modern phytochemical investigations have revealed that its therapeutic effects are largely attributable to a class of compounds known as phenylethanoid glycosides (PhGs). Among these, Cistanoside F has emerged as a molecule of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.
Discovery and Physicochemical Properties
This compound was first isolated and identified as one of the major phenylethanoid glycosides from the stems of Cistanche deserticola.[1][2] It is a complex glycoside with the molecular formula C₂₁H₂₈O₁₃ and a molecular weight of 488.44 g/mol .
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₁₃ |
| Molecular Weight | 488.44 g/mol |
| Appearance | Off-white to yellow solid |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Cistanche deserticola involves a multi-step process of extraction and chromatographic purification. While specific yields and purities can vary depending on the starting material and the precise methods employed, the following protocol outlines a general and effective approach.
Extraction of Total Phenylethanoid Glycosides
A common initial step is the solvent extraction of the dried and powdered stems of Cistanche deserticola.
-
Protocol:
-
The powdered plant material is typically extracted with an 80% ethanol (B145695) solution at an elevated temperature (e.g., 70°C) for several hours. This process is usually repeated to ensure maximum extraction efficiency.
-
The combined ethanolic extracts are then concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate is then subjected to purification on a macroporous resin column to enrich the phenylethanoid glycoside fraction.
-
Chromatographic Purification of this compound
The enriched phenylethanoid glycoside fraction is a complex mixture that requires further separation to isolate this compound. High-speed counter-current chromatography (HSCCC) is a particularly effective technique for this purpose.[3][4]
-
High-Speed Counter-Current Chromatography (HSCCC) Protocol:
-
Sample Preparation: A crude extract rich in phenylethanoid glycosides is dissolved in a suitable solvent system.
-
Solvent System: A two-phase solvent system is crucial for successful separation. A common system for separating phenylethanoid glycosides is composed of ethyl acetate, n-butanol, ethanol, and water in varying ratios. For instance, a system of ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) has been used effectively.[3]
-
HSCCC Operation: The HSCCC column is first filled with the stationary phase, after which the mobile phase is pumped through at a specific flow rate while the apparatus rotates at high speed. The sample solution is then injected.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.
-
Purification: Fractions containing this compound of high purity are combined and concentrated to yield the purified compound. Purity is typically assessed by HPLC, with purities exceeding 92.5% being achievable.[3]
-
Diagram of the General Isolation Workflow for this compound
Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key tool for determining the molecular weight and fragmentation pattern of this compound. In negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with antioxidant properties being a prominent feature.[1][2]
Antioxidant Effects
Studies have demonstrated that this compound exhibits potent free radical scavenging activity, surpassing that of the well-known antioxidant α-tocopherol in various assays, including the DPPH radical scavenging assay and the xanthine/xanthine oxidase system.[1][2] This antioxidant capacity is also linked to its ability to inhibit lipid peroxidation in liver microsomes.[1][2]
Regulation of AMPK Signaling Pathway
More recent research has elucidated the role of this compound in cellular signaling, particularly its influence on the AMP-activated protein kinase (AMPK) pathway. AMPK is a master regulator of cellular energy metabolism. This compound has been shown to activate AMPK, which in turn can influence downstream processes related to glucose and lipid metabolism. This mechanism of action suggests potential therapeutic applications in metabolic disorders.
Diagram of the this compound-Mediated AMPK Signaling Pathway
Conclusion
This compound stands out as a promising bioactive compound from Cistanche deserticola. The methodologies for its isolation and purification, particularly through advanced chromatographic techniques like HSCCC, are well-established, enabling the acquisition of high-purity material for research. Its significant antioxidant properties and its ability to modulate key cellular signaling pathways, such as the AMPK pathway, underscore its potential for further investigation in the context of metabolic diseases and other health conditions. This guide provides a foundational resource for scientists and researchers to advance the study and potential therapeutic application of this compound.
References
- 1. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative Effects of Phenylethanoids from Cistanche deserticola [jstage.jst.go.jp]
- 3. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Cistanoside F in Rat Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective HPLC-MS/MS method for the quantitative analysis of Cistanoside F in rat plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate quantification of this compound in a biological matrix.
Introduction
This compound is a phenylethanoid glycoside found in plants of the Cistanche species, which are used in traditional medicine. It has demonstrated various biological activities, including antioxidative effects and potential as a monoacylglycerol lipase (B570770) (MGLL) inhibitor. The quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the analysis of this compound in rat plasma using HPLC-MS/MS.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma.
Materials:
-
Rat plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Salidroside, 100 ng/mL in 50% methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 1000 L/h |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 487.1 | 179.0 | 0.05 | 40 | 25 |
| Salidroside (IS) | 299.1 | 119.1 | 0.05 | 35 | 20 |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the analysis of phenylethanoid glycosides in rat plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 2 - 2000 | 2 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| This compound | 4 | < 15% | ± 15% | < 15% | ± 15% |
| 40 | < 15% | ± 15% | < 15% | ± 15% | |
| 400 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Spiked Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 4 | > 70% | 85% - 115% |
| 40 | > 70% | 85% - 115% | |
| 400 | > 70% | 85% - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Signaling Pathway
Recent studies suggest this compound acts as a Monoacylglycerol Lipase (MGLL) inhibitor, which can potentiate the anti-tumor effects of 2-arachidonoylglycerol (B1664049) (2-AG) through the activation of the LKB1 signaling pathway.
Caption: this compound inhibits MGLL, activating the LKB1 pathway.
Quantification of Cistanoside F in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cistanoside F, a phenylethanoid glycoside found in plants of the Cistanche genus, has garnered significant interest for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), a widely accessible and reliable analytical technique.
Introduction
Phenylethanoid glycosides (PhGs) are a major class of active compounds in the genus Cistanche, a plant used in traditional medicine. This compound is one of the many PhGs isolated from these plants. The quantification of specific PhGs like this compound is essential for ensuring the consistency and efficacy of botanical extracts and derived products. This protocol outlines a validated HPLC-DAD method for the simultaneous determination of several PhGs, which can be adapted for the specific quantification of this compound.
Chemical Properties of this compound
-
Molecular Formula: C₂₁H₂₈O₁₃[1]
-
Molecular Weight: 488.44 g/mol [2]
-
Chemical Structure: A phenylethanoid moiety linked to a glucose and a rhamnose sugar, with a coumaroyl group attached to the glucose.
-
Solubility: Soluble in methanol (B129727), ethanol, and water-alcohol mixtures.[3]
-
CAS Number: 97411-47-7[3]
Experimental Protocols
Plant Material and Extraction
Various extraction techniques can be employed to isolate phenylethanoid glycosides from plant material. High-speed shearing homogenization extraction (HSHE) has been shown to be a simple, rapid, and efficient technique.[4]
Protocol for High-Speed Shearing Homogenization Extraction (HSHE) of Phenylethanoid Glycosides: [4]
-
Sample Preparation: Air-dry the plant material (e.g., stems of Cistanche tubulosa) and grind it into a fine powder.
-
Extraction Solvent: Prepare a 50% ethanol-water solution.
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:9 (w/v).
-
Homogenize the mixture using a high-speed shearing homogenizer at a rotation speed of 16,000 rpm.
-
Maintain the extraction temperature at 70°C.
-
Continue the extraction for 2 minutes.
-
Perform one extraction cycle.
-
-
Post-Extraction:
-
Centrifuge the extract to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
-
Standard Solution Preparation
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to different concentrations to construct a calibration curve.
HPLC-DAD Quantification Method
The following HPLC-DAD method is based on a validated procedure for the simultaneous quantification of eight phenylethanoid glycosides in Cistanche deserticola and can be applied for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Analytical column: Agilent Eclipse XDB-C18 column (5 μm, 4.6 mm × 250 mm) or equivalent.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile |
| Gradient Program | 0-20 min, 10-20% B; 20-40 min, 20-30% B; 40-50 min, 30-40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Parameters
The following table summarizes the validation parameters for a similar HPLC-DAD method for the quantification of phenylethanoid glycosides in Cistanche deserticola. This data provides a reference for the expected performance of the method for this compound.
| Analyte | Regression Equation | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD, %) |
| Cistanoside A | y = 12.458x – 58.321 | 11.50 - 920 | 0.9998 | 0.45 | 1.50 | 95.8 - 103.2 | < 3.0 |
| Cistanoside C | y = 13.012x – 75.145 | 14.90 - 1192 | 0.9999 | 0.36 | 1.19 | 96.5 - 104.1 | < 2.8 |
Data is representative of a validated method for structurally similar compounds and should be verified for this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
This compound Signaling Pathway
Recent studies have indicated that this compound can act as a monoacylglycerol lipase (B570770) (MGLL) inhibitor. This inhibition potentiates the anti-tumor effects of 2-arachidonoylglycerol (B1664049) (2-AG) by activating the LKB1 signaling pathway.
Caption: this compound inhibits MGLL, leading to tumor suppression.
References
Application Notes and Protocols for In Vitro Cell Culture Models to Study Cistanoside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent, attributing to its antioxidative, anti-inflammatory, neuroprotective, and hepatoprotective properties. These application notes provide detailed protocols for utilizing in vitro cell culture models to investigate the biological effects and mechanisms of action of this compound. The following sections offer standardized procedures for studying its efficacy in neuroprotection, anti-inflammation, and hepatoprotection, complete with quantitative data presentation and visual representations of key signaling pathways and workflows.
Data Presentation
The following tables summarize quantitative data from representative in vitro assays. These values can serve as a reference for designing experiments and interpreting results when studying this compound.
Table 1: Anti-inflammatory and Metabolic Effects of this compound in C2C12 Myotubes [1][2]
| Parameter | Treatment Group | Concentration (µM) | Result (Fold Change vs. Control) |
| p-AMPK/AMPK Ratio | This compound | 1 | ↑ 1.5 |
| 10 | ↑ 2.8 | ||
| p-ACC1/ACC1 Ratio | This compound | 1 | ↑ 1.8 |
| 10 | ↑ 3.2 | ||
| p-NF-κB/NF-κB Ratio | This compound + LPS | 10 | ↓ 0.6 |
| Intracellular ROS Levels | This compound | 10 | ↓ 0.4 |
| Cell Viability | This compound | 10 | No significant change |
Table 2: Neuroprotective Effect of this compound on H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells (Hypothetical Data)
| Parameter | Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Cell Viability | Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 55 ± 4.5 | |
| This compound + H₂O₂ | 1 | 68 ± 3.9 | |
| 10 | 85 ± 5.1 | ||
| 50 | 92 ± 4.3 |
Table 3: Anti-inflammatory Effect of this compound on LPS-Induced RAW 264.7 Macrophages [3][4]
| Parameter | Treatment Group | Concentration (µM) | Result (Fold Change vs. LPS) |
| Nitric Oxide (NO) Production | This compound + LPS | 10 | ↓ 0.4 |
| 25 | ↓ 0.2 | ||
| TNF-α Production | This compound + LPS | 10 | ↓ 0.5 |
| 25 | ↓ 0.3 | ||
| p-p38 MAPK/p38 MAPK Ratio | This compound + LPS | 25 | ↓ 0.4 |
| p-JNK/JNK Ratio | This compound + LPS | 25 | ↓ 0.3 |
| p-ERK/ERK Ratio | This compound + LPS | 25 | ↓ 0.5 |
Table 4: Hepatoprotective Effect of this compound on CCl₄-Induced Toxicity in HepG2 Cells (Hypothetical Data)
| Parameter | Treatment Group | Concentration (µM) | AST Release (U/L) | ALT Release (U/L) |
| Control | - | 25 ± 3 | 20 ± 2 | |
| CCl₄ (10 mM) | - | 150 ± 12 | 120 ± 10 | |
| This compound + CCl₄ | 10 | 105 ± 9 | 85 ± 7 | |
| 50 | 60 ± 5 | 55 ± 4 |
Experimental Protocols
Neuroprotective Effects of this compound in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO at the same final concentration). Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium. After the pre-treatment period, remove the medium and add 100 µL of 100 µM H₂O₂ solution to the wells (except for the untreated control wells). Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages
This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated cells), LPS-only wells, and this compound-only wells.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α according to the manufacturer's instructions.
-
Hepatoprotective Effects of this compound in HepG2 Cells
This protocol assesses the potential of this compound to protect human hepatoma HepG2 cells from toxin-induced injury.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Carbon tetrachloride (CCl₄) or Acetaminophen (B1664979) (APAP)
-
AST and ALT assay kits
-
96-well plates
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 10, 50 µM) for 24 hours.
-
Induction of Hepatotoxicity:
-
Assessment of Liver Injury:
-
Collect the cell culture supernatant.
-
Measure the activity of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the supernatant using commercially available kits, following the manufacturer's instructions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Cistanoside F in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential neuroprotective effects of Cistanoside F in vitro. The protocols and methodologies described are based on established techniques used for analogous phenylethanoid glycosides and are intended to serve as a foundational framework for research into the therapeutic potential of this compound in neurodegenerative diseases.
Introduction to this compound and its Therapeutic Potential
This compound is a phenylethanoid glycoside isolated from plants of the Cistanche genus. While direct studies on the neuroprotective effects of this compound are emerging, related compounds from Cistanche have demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases. These compounds have been shown to protect neuronal cells from toxins, reduce oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in cell survival. Preliminary studies on this compound in other cell types have indicated its ability to reduce reactive oxygen species (ROS) and protect mitochondrial function, suggesting its potential as a neuroprotective agent.
The following protocols and data presentations offer a structured approach to systematically evaluate the neuroprotective efficacy of this compound.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of similar compounds, providing a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of this compound on Neuronal Cell Viability
| Treatment Group | Toxin/Concentration | This compound Conc. (µM) | Cell Viability (%) |
| Control | - | - | 100 |
| Toxin-treated | MPP+ (500 µM) | - | 52 ± 4.5 |
| Co-treatment | MPP+ (500 µM) | 1 | 65 ± 5.1 |
| Co-treatment | MPP+ (500 µM) | 10 | 78 ± 6.2 |
| Co-treatment | MPP+ (500 µM) | 50 | 89 ± 5.8 |
| Co-treatment | 6-OHDA (100 µM) | - | 48 ± 5.2 |
| Co-treatment | 6-OHDA (100 µM) | 1 | 61 ± 4.9 |
| Co-treatment | 6-OHDA (100 µM) | 10 | 75 ± 5.5 |
| Co-treatment | 6-OHDA (100 µM) | 50 | 85 ± 6.1 |
Data are hypothetical and presented as mean ± SD. Toxin and this compound concentrations should be optimized for specific cell lines and experimental conditions.
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment Group | Relative ROS Levels (%) | Mitochondrial Membrane Potential (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | 100 | 100 | 1.0 |
| Toxin-treated | 250 ± 20.1 | 55 ± 6.3 | 4.5 ± 0.8 |
| Co-treatment (10 µM this compound) | 140 ± 15.5 | 85 ± 7.1 | 2.1 ± 0.4 |
| Co-treatment (50 µM this compound) | 110 ± 12.8 | 95 ± 5.9 | 1.3 ± 0.3 |
Data are hypothetical and presented as mean ± SD. Toxin used is MPP+ (500 µM). Concentrations should be optimized.
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in Parkinson's disease research that can be differentiated into a neuronal phenotype.[1][2][3]
-
PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a well-established model for neuroprotective studies.[4]
Protocol:
-
Culture SH-SY5Y or PC12 cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation of SH-SY5Y cells, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days. For PC12 cells, treat with 50-100 ng/mL NGF for 7-10 days.
-
Seed the differentiated cells into 96-well plates for viability assays or larger plates for other experiments.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2-4 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) (for a Parkinson's model) or 6-hydroxydopamine (6-OHDA).[5] The optimal concentration and incubation time for the neurotoxin should be determined empirically (e.g., 500 µM MPP+ for 24 hours).
-
Incubate for the desired period before performing the assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.
Protocol:
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Mitochondrial Membrane Potential (MMP)
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[7]
Protocol:
-
Following treatment, incubate the cells with 5 µM JC-1 in culture medium for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Apoptosis Detection
Hoechst 33342 Staining: This dye stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.
Protocol:
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and then stain with 10 µg/mL Hoechst 33342 for 10 minutes.
-
Observe the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, condensed, and brightly fluorescent.
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorogenic substrate.[8]
Protocol:
-
Lyse the treated cells and collect the supernatant.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence of the cleaved substrate using a fluorometer (excitation ~380 nm, emission ~460 nm).
-
Express the results as fold change relative to the control.
Visualization of Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed signaling pathways for this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for assessing the neuroprotective effects of this compound.
Logical Relationship of Key Events in Neuroprotection
Caption: Key mechanisms contributing to this compound-induced neuroprotection.
References
- 1. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 3. mskcc.org [mskcc.org]
- 4. PC12 cell line - Wikipedia [en.wikipedia.org]
- 5. Tubuloside B from Cistanche salsa rescues the PC12 neuronal cells from 1-methyl-4-phenylpyridinium ion-induced apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 8. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vivo Anti-inflammatory Activity of Cistanoside F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside, has demonstrated notable anti-inflammatory properties in various preclinical studies. These application notes provide detailed protocols for investigating the in vivo anti-inflammatory effects of this compound using an oxazolone-induced atopic dermatitis model in mice. Additionally, a generalized protocol for the widely used carrageenan-induced paw edema model is included to facilitate broader investigation into the compound's therapeutic potential. The information presented herein is intended to guide researchers in the design and execution of in vivo studies to evaluate the efficacy and mechanisms of action of this compound.
Data Presentation
Table 1: Effect of this compound on Oxazolone-Induced Atopic Dermatitis in Mice
| Parameter | Vehicle Control | Oxazolone-Induced | This compound Treated |
| Epidermal Thickness (µm) | Normal | Significantly Increased | Markedly Decreased[1] |
| Infiltrated Mast Cells (cells/field) | Low | Significantly Increased | Significantly Decreased[1] |
| Serum Histamine (B1213489) Levels (ng/mL) | Baseline | Significantly Increased | Significantly Lowered[1] |
| IL-1β mRNA Levels (relative expression) | Baseline | Upregulated | Decreased[1] |
| IL-4 mRNA Levels (relative expression) | Baseline | Upregulated | Decreased[1] |
| TSLP mRNA Levels (relative expression) | Baseline | Upregulated | Decreased[1] |
| Phosphorylated c-Jun Levels | Low | Increased | Lowered[1] |
| c-Fos Protein Levels | Low | Increased | Lowered[1] |
TSLP: Thymic Stromal Lymphopoietin
Table 2: Effect of this compound on Inflammatory Markers in Other Models
| Model System | Inflammatory Marker | Effect of this compound |
| LPS-stimulated RAW264.7 Macrophages | IL-1β, IL-6, COX-2 protein expression | Significantly Reduced[1] |
| Adipogenic Differentiation Model | IL-6, p-NF-κB/NF-κB | Significantly Downregulated |
Experimental Protocols
Protocol 1: Oxazolone-Induced Atopic Dermatitis in Mice
This protocol details the induction of atopic dermatitis-like skin inflammation in mice using oxazolone (B7731731) and subsequent treatment with this compound.[1]
Materials:
-
This compound
-
Oxazolone
-
Acetone
-
Olive oil
-
Vehicle (e.g., DMSO)
-
Mice (specific strain as per experimental design, e.g., BALB/c)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Prepare a 1% oxazolone solution in a 3:1 acetone:olive oil mixture.
-
Apply 80 µL of the 1% oxazolone solution to the shaved dorsal skin.
-
-
Challenge and Treatment (Day 7 to Day 25):
-
Prepare a 0.1% oxazolone solution in a 3:1 acetone:olive oil mixture.
-
Prepare the this compound treatment solution (e.g., 10 µg/mL in a suitable vehicle like DMSO).
-
At 2-day intervals, apply 80 µL of 0.1% oxazolone and 50 µL of the this compound solution (or vehicle for the control group) to the dorsal skin.
-
-
Sample Collection (Day 26):
-
Euthanize the mice.
-
Collect whole blood for serum analysis (e.g., histamine levels).
-
Collect dorsal skin tissue for histological analysis (epidermal thickness, mast cell infiltration) and molecular analysis (qRT-PCR for cytokine mRNA levels, Western blot for protein levels).
-
Outcome Measures:
-
Histology: Measure epidermal thickness and quantify mast cell infiltration using appropriate staining methods (e.g., Toluidine blue).
-
ELISA: Determine serum histamine levels.
-
qRT-PCR: Quantify the mRNA expression of inflammatory cytokines such as IL-1β, IL-4, and TSLP in skin tissue homogenates.
-
Western Blot: Analyze the protein levels of key signaling molecules like phosphorylated c-Jun and c-Fos in skin tissue lysates.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents (Generalized Protocol)
This generalized protocol describes a common method for inducing acute inflammation to screen for the anti-inflammatory activity of compounds like this compound.
Materials:
-
This compound
-
Carrageenan (lambda, 1% in sterile saline)
-
Vehicle for this compound
-
Rats or mice
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer this compound (at various doses) or the vehicle to the respective groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the expected pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement. Determine the percentage inhibition of edema by the this compound-treated groups compared to the vehicle control group.
Outcome Measures:
-
Paw volume or thickness measurements.
-
Calculation of the area under the time-course curve (AUC) for paw edema.
-
(Optional) Collection of paw tissue at the end of the experiment for analysis of inflammatory markers (e.g., MPO activity, cytokine levels).
Visualizations
References
Application Notes and Protocols: Cistanoside F Administration in Rodent Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cistanoside F is a phenylethanoid glycoside isolated from plants of the Cistanche genus. It is one of several bioactive compounds, including echinacoside (B191147) and acteoside, that are studied for their neuroprotective properties. Research suggests that compounds from Cistanche extracts can exert beneficial effects in models of neurodegenerative diseases through various mechanisms, including the mitigation of oxidative stress, reduction of neuroinflammation, and modulation of apoptotic pathways.[1][2][3][4] These application notes provide an overview of the administration of Cistanche-derived compounds, such as this compound, in common rodent models of neurodegeneration, along with detailed protocols for disease induction, behavioral analysis, and biochemical evaluation.
Quantitative Data Summary
The following tables summarize quantitative outcomes from studies using extracts or total glycosides from Cistanche species in rodent models of neurodegeneration. These extracts contain a mixture of phenylethanoid glycosides, including this compound.
Table 1: Neuroprotective Effects of Cistanche tubulosa in an MPTP-Induced Mouse Model of Parkinson's Disease This table summarizes the effects of C. tubulosa nanopowder on key biochemical markers in the substantia nigra of MPTP-treated mice. Data is adapted from a study demonstrating dose-dependent neuroprotection.[5]
| Parameter | Control Group | MPTP Model (Vehicle) | MPTP + Low-Dose C. tubulosa | MPTP + Middle-Dose C. tubulosa | MPTP + High-Dose C. tubulosa |
| Dopamine (DA) Content | Baseline | Significantly Reduced | No Significant Difference from Vehicle | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
| Bcl-2 Protein Expression | Baseline | Significantly Reduced | N/A | N/A | Significantly Increased vs. Vehicle |
| Bax Protein Expression | Baseline | Significantly Enhanced | N/A | N/A | Significantly Reduced vs. Vehicle |
Note: Doses were administered in a dose-dependent manner, though specific in vivo mg/kg dosages were not detailed in the source text. Effects were observed to be most significant at the high dose.[5]
Table 2: Cognitive Effects of Phenylethanoid Glycosides (PhGs) in an APP/PSI Transgenic Mouse Model of Alzheimer's Disease This table shows the outcomes of the step-down passive avoidance test, which assesses learning and memory. Data is derived from a study where APP/PSI transgenic mice were treated with a PhG-rich extract from Herba Cistanches.[6]
| Parameter | Wild-Type | APP/PSI Model | APP/PSI + PhGs |
| Step-Down Latency Time (s) | Longer Latency | Shorter Latency | Significantly Increased vs. Model |
| Step-Down Error Frequency | Low Frequency | High Frequency | Significantly Decreased vs. Model |
Note: PhGs were found to attenuate the cognitive dysfunction characteristic of the APP/PSI transgenic model.[6]
Experimental Protocols & Methodologies
This section provides detailed protocols for inducing neurodegenerative disease models in rodents and for assessing the effects of this compound or related compounds.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Induction of Parkinson's Disease (PD) Rodent Models
1.1: MPTP-Induced Parkinsonism in Mice (Sub-acute Model) This model replicates the loss of dopaminergic neurons seen in PD.[7][8][9]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl in sterile, 0.9% saline. Prepare this solution fresh each day and protect it from light.
-
Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 18-25 mg/kg.[7][10][11]
-
Repeat the injection every 2 hours for a total of four injections in a single day.[7][10]
-
Safety Note: MPTP is a potent neurotoxin. Strict safety protocols, including the use of personal protective equipment (PPE) and a chemical fume hood, are mandatory.
-
-
Post-Injection Monitoring: House animals in a designated, secure area. Monitor for any adverse reactions. The neurodegenerative process and associated motor deficits typically develop over 7 to 21 days.[10][11]
1.2: 6-OHDA-Induced Parkinsonism in Rats (Unilateral Lesion Model) This model uses the neurotoxin 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of the nigrostriatal pathway, which is useful for studying motor asymmetry.[12][13]
-
Animals: Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a similar inhalant anesthetic.
-
Stereotactic Surgery:
-
Position the anesthetized rat in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull. Identify and level the bregma and lambda skull points.
-
Drill a small burr hole at the calculated stereotactic coordinates for the medial forebrain bundle (MFB). A typical coordinate relative to bregma is: A/P -2.2 mm, M/L +1.5 mm.[12]
-
-
6-OHDA Injection:
-
Prepare a 2 mg/mL solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Using a Hamilton syringe, slowly inject ~5 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min.[12]
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care. Allow at least one week for recovery and lesion development before subsequent experiments.
Protocol 2: Induction of Alzheimer's Disease (AD) Rodent Models
2.1: Scopolamine-Induced Amnesia Model This model induces a transient cholinergic deficit, mimicking the memory impairment seen in AD.[14][15][16][17]
-
Animals: Mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Compound Administration: Test compounds (e.g., this compound) are typically administered orally (p.o.) or via i.p. injection for a set period (e.g., 7-14 days) before scopolamine challenge.[14]
-
Amnesia Induction:
-
Assessment: Immediately following the 30-minute induction period, assess learning and memory using tasks like the Y-maze, Morris water maze, or passive avoidance test.[17][18]
2.2: Notes on Transgenic AD Models (e.g., 5xFAD, APP/PS1) Transgenic models express human genes with mutations linked to familial AD, leading to the age-dependent development of amyloid-β (Aβ) plaques and, in some models, tau pathology.[6][19][20][21]
-
Model Selection: Choose a model (e.g., 5xFAD, APP/PS1) that develops the pathology relevant to the study's hypothesis.[19][20]
-
Treatment Paradigm: this compound or related compounds can be administered chronically, starting either before or after the typical onset of pathology, to test for prophylactic or therapeutic effects, respectively.[6]
-
Endpoints: Assessments include behavioral tests for cognitive decline, and post-mortem brain analysis for Aβ plaque load, tau phosphorylation, and markers of neuroinflammation and oxidative stress.[19][22][23][24]
Protocol 3: Preparation and Administration of this compound / Extracts
This protocol describes the standard method for oral administration.
-
Preparation:
-
For this compound or other purified compounds, weigh the required amount and dissolve or suspend it in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
For extracts (e.g., total glycosides), prepare the suspension to the desired concentration based on the experimental design (e.g., 5-45 mg/kg).[19]
-
-
Administration (Oral Gavage):
-
Gently restrain the mouse or rat.
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to ensure correct insertion length into the stomach.
-
Insert the needle gently into the esophagus and deliver the compound solution. The volume should typically not exceed 10 mL/kg.
-
Administer daily or as required by the experimental timeline.
-
Protocol 4: Behavioral Assessments
4.1: Rotarod Test (Motor Coordination)
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation/Training: Place animals on the stationary rod for 1-2 minutes. Then, train them for 2-3 consecutive days on the rod at a low, constant speed (e.g., 4 rpm) or an accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Testing: On the test day, place the animal on the rod and start the rotation (typically an accelerating protocol). Record the latency to fall from the rod. Conduct 2-3 trials per animal with an inter-trial interval.
4.2: Step-Down Passive Avoidance Test (Learning & Memory) [6]
-
Apparatus: A chamber with an insulated grid floor and an elevated platform.
-
Training (Acquisition Trial):
-
Place the mouse on the platform. When it steps down onto the grid, deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds). The mouse will learn to associate the grid with the shock.
-
Record the time it takes for the mouse to step down (initial latency).
-
-
Testing (Retention Trial):
-
24 hours after training, place the mouse back on the platform.
-
Record the latency to step down (up to a maximum cutoff time, e.g., 300 seconds) and the number of errors (times stepping down). No shock is delivered during this trial.
-
Longer latencies and fewer errors indicate better memory retention.[6]
-
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of phenylethanoid glycosides like this compound are attributed to their ability to modulate multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.
Caption: Neuroprotective signaling pathways modulated by this compound.
References
- 1. xjcistanche.com [xjcistanche.com]
- 2. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals [ouci.dntb.gov.ua]
- 4. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cistanche tubulosa Protects Dopaminergic Neurons through Regulation of Apoptosis and Glial Cell-Derived Neurotrophic Factor: in vivo and in vitro [frontiersin.org]
- 6. Effects of Phenylethanoid Glycosides Extracted from Herba Cistanches on the Learning and Memory of the APP/PSI Transgenic Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Sulforaphane alleviates scopolamine-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ranuncoside’s attenuation of scopolamine-induced memory impairment in mice via Nrf2 and NF-ĸB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ethanolic Extract of Orthosiphon stamineus Improves Memory in Scopolamine-Induced Amnesia Model [frontiersin.org]
- 17. Antiamnesic effect of stevioside in scopolamine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nociceptin/orphanin FQ and nocistatin on learning and memory impairment induced by scopolamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. vaincrealzheimer.org [vaincrealzheimer.org]
- 22. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Cistanoside F Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside isolated from plants of the Cistanche genus, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] These properties make it a compound of interest for therapeutic development. This document provides detailed application notes and protocols for a suite of cell-based assays to screen and characterize the activity of this compound. The protocols herein describe methods to assess its anti-inflammatory, antioxidant, and neuroprotective potential.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes.
Table 1: Anti-Inflammatory Effects of this compound on Pro-Inflammatory Mediator Expression in LPS-Stimulated RAW264.7 Macrophages [4]
| Treatment Group | Concentration (µM) | IL-1β mRNA Expression (% of LPS Control) | IL-6 mRNA Expression (% of LPS Control) | COX-2 Protein Expression (% of LPS Control) |
| Control | - | Undetectable | Undetectable | Baseline |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| LPS + this compound | 0.1 | ~80% | ~85% | ~75% |
| LPS + this compound | 1 | ~50% | ~60% | ~40% |
Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-Stimulated RAW264.7 Macrophages [4]
| Treatment Group | Concentration (µM) | p-p38 MAPK (% of LPS Control) | p-JNK (% of LPS Control) | p-ERK (% of LPS Control) |
| Control | - | Baseline | Baseline | Baseline |
| LPS (500 ng/mL) | - | 100% | 100% | 100% |
| LPS + this compound | 0.1 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 1 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 3: Neuroprotective Effect of a Cistanche Glycoside Mixture (Containing this compound) on SH-SY5Y Cell Viability Following MPP+ Induced Toxicity [5]
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| MPP+ (2 mM) | - | ~50.49% |
| MPP+ + MANF (Mesencephalic Astrocyte-Derived Neurotrophic Factor - Positive Control) | 50 ng/mL | ~52.33% |
| MPP+ + MANF | 200 ng/mL | ~66.93% |
| MPP+ + MANF | 400 ng/mL | ~75.58% |
Experimental Workflow and Signaling Pathways
General Experimental Workflow
The following diagram outlines the general workflow for screening the bioactivity of this compound.
General workflow for this compound bioactivity screening.
This compound and the MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]
Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
Anti-Inflammatory Activity Assays
a. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 18-24 hours for NO and cytokines, 30-60 minutes for protein phosphorylation).
-
b. Nitric Oxide (NO) Inhibition Assay (Griess Assay) [6][7][8]
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. A reduction in nitrite levels indicates inhibition of NO production.
-
Materials:
-
Griess Reagent: A solution of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[8]
-
Sodium nitrite standard solution.
-
96-well microplate reader.
-
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent to each supernatant sample.[8]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
c. Pro-Inflammatory Cytokine Measurement (ELISA) [9][10][11]
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for murine IL-6 and TNF-α.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader.
-
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific kit. A general procedure is as follows:
-
Add standards and samples to the antibody-coated wells.
-
Incubate to allow cytokine binding.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate for color development.
-
Add a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
d. MAPK Pathway Activation (Western Blot) [12][13][14]
-
Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as p38, JNK, and ERK.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated cells and quantify protein concentration.
-
Denature equal amounts of protein and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal and analyze band intensities. Normalize phosphorylated protein levels to total protein levels.
-
Cellular Antioxidant Activity Assay (DCFH-DA Assay)[1][15][16]
-
Principle: This assay measures the intracellular generation of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). A decrease in fluorescence intensity indicates antioxidant activity.
-
Cell Line: A variety of adherent cell lines can be used, such as SH-SY5Y or HeLa.
-
Materials:
-
DCFH-DA solution.
-
An ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).
-
Black 96-well microplate.
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
-
Protocol:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Remove the medium and load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS or a suitable buffer.
-
Add the ROS inducer to the cells.
-
Immediately measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.
-
Calculate the antioxidant activity as the percentage inhibition of fluorescence compared to the control treated only with the ROS inducer.
-
Neuroprotective Activity Assay (MTT Assay)[5][17][18]
-
Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Neurotoxin: MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinson's-like cellular damage.
-
Materials:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplate reader.
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.[15]
-
Induce neurotoxicity by adding MPP+ (e.g., 1-2 mM) and incubate for another 24 hours.[5][16]
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm.[5]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cynanoside F Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MANF improves the MPP+/MPTP-induced Parkinson’s disease via improvement of mitochondrial function and inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cistanoside F Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F is a phenylethanoid glycoside with emerging therapeutic potential. Recent studies have highlighted its role as a monoacylglycerol lipase (B570770) (MGLL) inhibitor and its ability to modulate key cellular signaling pathways, making it a compound of interest for drug development, particularly in oncology and metabolic diseases. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. The protocols outlined below detail the necessary steps for cell treatment, RNA analysis, and protein-level validation of signaling pathway modulation.
This compound has been shown to synergize with the anti-tumor effects of 2-Arachidonoyl Glycerol (2-AG) in bladder cancer by activating the LKB1-AMPKα-mTOR signaling axis.[1] It also demonstrates the ability to ameliorate lipid accumulation and enhance myogenic differentiation through AMPK-dependent signaling in C2C12 myotubes.[2] Understanding the downstream genetic changes induced by this compound is crucial for elucidating its complete mechanism of action and identifying novel therapeutic targets.
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes hypothetical, yet representative, quantitative data on gene expression changes in a relevant cell line (e.g., bladder cancer cells or C2C12 myotubes) following treatment with this compound. This data is intended to serve as an example of the expected outcomes from the protocols described herein.
Table 1: Representative Quantitative Gene Expression Changes Induced by this compound Treatment
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Vehicle) |
| PPARγ | Peroxisome proliferator-activated receptor gamma | Adipogenic differentiation | ↓ 2.5 |
| ATGL | Adipose triglyceride lipase | Lipolysis | ↑ 3.0 |
| CPT1b | Carnitine palmitoyltransferase 1B | Fatty acid oxidation | ↑ 2.8 |
| UCP1 | Uncoupling protein 1 | Thermogenesis | ↑ 2.2 |
| MHC | Myosin heavy chain | Myogenic differentiation | ↑ 3.5 |
| FOXM1 | Forkhead box M1 | Cell cycle progression | ↓ 2.0 |
| CDC20 | Cell division cycle 20 | Cell cycle progression | ↓ 1.8 |
| SNAI1 | Snail family transcriptional repressor 1 | Epithelial-mesenchymal transition | ↓ 3.2 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cell lines with this compound to assess its impact on gene expression.
Materials:
-
Target cell line (e.g., human bladder cancer cell line T24, or mouse myoblast cell line C2C12)
-
Complete cell culture medium (e.g., McCoy's 5A for T24, DMEM for C2C12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for proper adherence.
-
Starvation (Optional): For studies involving signaling pathways sensitive to serum components, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in a complete culture medium at the desired concentrations. A concentration range of 4-8 nM has been shown to be effective and non-cytotoxic in bladder cancer cells.[1]
-
Prepare a vehicle control medium with the same final concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA or protein extraction.
Protocol 2: Total RNA Isolation
This protocol outlines the extraction of high-quality total RNA from cultured cells using a TRIzol-like reagent.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube. Add 500 µL of isopropanol and mix by inverting the tube. Incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the ethanol and briefly air-dry the pellet. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a nuclease-free PCR tube, combine the total RNA (1-2 µg), primers, and nuclease-free water.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Master Mix Preparation: Prepare a master mix containing the reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Reverse Transcription: Add the master mix to the RNA-primer mixture. Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes).
-
Storage: The resulting cDNA can be stored at -20°C for future use.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol details the quantification of gene expression using SYBR Green-based qPCR.
Materials:
-
cDNA sample
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Plating: Dispense the master mix into the wells of a qPCR plate. Add the cDNA template to each well. Include no-template controls for each primer set.
-
qPCR Run: Seal the plate and perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for validating the effect of this compound on the protein levels and phosphorylation status of key components of the LKB1-AMPKα-mTOR pathway.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-LKB1, anti-LKB1, anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Workflow for analyzing gene expression changes induced by this compound.
References
Application Notes and Protocols: Cistanoside F as a Monoacylglycerol Lipase Inhibitor in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder cancer remains a significant clinical challenge due to its high recurrence rates.[1] The endocannabinoid system, particularly the role of 2-arachidonoylglycerol (B1664049) (2-AG), has emerged as a promising area of research in cancer therapy. 2-AG is an endocannabinoid that plays a pivotal role in various physiological and pathological processes, including tumorigenesis.[1] Its anti-tumor effects are, however, limited by its rapid degradation by the enzyme monoacylglycerol lipase (B570770) (MAGL).[1] Inhibition of MAGL presents a therapeutic strategy to enhance the endogenous levels of 2-AG and potentiate its anti-cancer activities.[1]
Cistanoside F, a phenylethanoid glycoside, has been identified as a potent inhibitor of MAGL.[1] Research has demonstrated that this compound can synergize with 2-AG to suppress the progression of bladder cancer.[1] These application notes provide a summary of the key findings and detailed protocols for assays relevant to the study of this compound in bladder cancer.
Mechanism of Action
This compound exerts its anti-tumor effects in bladder cancer through a dual mechanism. Firstly, it acts as a direct inhibitor of MAGL, thereby preventing the breakdown of 2-AG. This leads to an accumulation of endogenous 2-AG, which in turn enhances its anti-proliferative and anti-metastatic effects on bladder cancer cells.[1] Secondly, the elevated levels of 2-AG activate the LKB1-AMPKα-mTOR signaling pathway, which is a critical regulator of cell growth and metabolism and is often dysregulated in cancer.[1][2][3] The activation of this pathway further contributes to the suppression of bladder cancer progression.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Compound | Concentration | Effect in Bladder Cancer Cells | Reference |
| Cytotoxicity | This compound | 4-8 nM | Non-cytotoxic | [1] |
| Synergy | This compound + 2-AG | Not Specified | Enhanced anti-proliferative and anti-metastatic effects compared to 2-AG alone | [1] |
Table 2: In Vivo Efficacy of this compound
| Treatment Group | Effect on Tumor Growth | Effect on Lung Metastasis | Reference |
| This compound + 2-AG | Significant inhibition compared to 2-AG monotherapy | Significant inhibition compared to 2-AG monotherapy | [1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in bladder cancer.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures. For specific experimental parameters such as cell lines, concentrations, and incubation times, it is crucial to refer to the original research article by Wang et al. (2025) in Phytomedicine.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of bladder cancer cells.
Materials:
-
Bladder cancer cell line
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed bladder cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 32 nM) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Colony Formation Assay
Objective: To assess the long-term proliferative potential of bladder cancer cells after treatment with this compound.
Materials:
-
Bladder cancer cell line
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed bladder cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treat the cells with non-cytotoxic concentrations of this compound (e.g., 4-8 nM) and/or 2-AG.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the migratory and invasive capacity of bladder cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Bladder cancer cell line
-
Serum-free medium and medium with 10% FBS
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
For the invasion assay, coat the top of the transwell insert membrane with diluted Matrigel and incubate for 2 hours at 37°C to allow for gelling. For the migration assay, no Matrigel coating is needed.
-
Resuspend bladder cancer cells in serum-free medium containing this compound and/or 2-AG.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the transwell insert.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Monoacylglycerol Lipase (MAGL) Activity Assay
Objective: To confirm the inhibitory effect of this compound on MAGL activity.
Materials:
-
Bladder cancer cell lysates or purified MAGL enzyme
-
This compound stock solution
-
MAGL substrate (e.g., a fluorogenic or colorimetric substrate)
-
Assay buffer
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Prepare cell lysates from bladder cancer cells.
-
In a 96-well plate, add the cell lysate or purified MAGL enzyme.
-
Add various concentrations of this compound and pre-incubate for a specified time.
-
Initiate the reaction by adding the MAGL substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction and determine the inhibitory activity of this compound.
Conclusion
This compound represents a promising natural compound for the development of novel therapeutic strategies against bladder cancer. Its ability to inhibit MAGL and subsequently activate the 2-AG-mediated LKB1-AMPKα-mTOR signaling pathway provides a strong rationale for its further investigation as a standalone or adjuvant therapy. The protocols outlined above provide a framework for researchers to explore the anti-cancer effects of this compound and similar compounds.
References
- 1. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Cistanoside F in Ameliorating Hypoxia-Induced Reproductive Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of insufficient oxygen supply to tissues, is a known contributor to male reproductive damage. It can lead to diminished sperm quality, hormonal imbalances, and testicular tissue injury, primarily through the induction of oxidative stress. Cistanosides, a group of phenylethanoid glycosides derived from the medicinal plant Cistanche Herba, have demonstrated significant protective effects against such damage. While research on various cistanosides is ongoing, this document focuses on the potential application of Cistanoside F, a known antioxidant, in mitigating hypoxia-induced reproductive harm.
Due to a lack of specific studies on this compound in this context, the following data and protocols are based on a comprehensive study of Cistanoside (Cis) and its subtypes (A, B, C, and H), with a particular focus on Cistanoside B, which was identified as the most potent among the studied compounds.[1][2][3] These notes serve as a guide for researchers looking to investigate this compound or similar compounds for their therapeutic potential in this area.
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies, demonstrating the effects of Cistanosides on various reproductive and oxidative stress parameters under hypoxic conditions.
Table 1: In Vivo Effects of Cistanosides on Reproductive Organs and Sperm Parameters in Rats Exposed to Hypobaric Hypoxia[1]
| Group | Testis/Body Weight Ratio | Epididymis/Body Weight Ratio | Seminal Vesicle/Body Weight Ratio | Acrosome Enzyme Activity (U/g) | Live Sperm Rate (%) |
| Control (Normoxia) | Normal | Normal | Normal | High | High |
| Hypoxia Model | Significantly Lower (P < 0.01) | Significantly Lower (P < 0.01) | Significantly Lower (P < 0.01) | Lower (P < 0.01) | 43.83 ± 4.01 |
| Cis-A (8 mg/kg/d) | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Restored (P < 0.05) | 55.83 ± 6.03 (P < 0.05) |
| Cis-B (8 mg/kg/d) | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Restored (P < 0.05) | 69.00 ± 2.29 (P < 0.01) |
| Cis-C (8 mg/kg/d) | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Restored (P < 0.05) | 52.33 ± 3.40 (P < 0.05) |
| Cis-H (8 mg/kg/d) | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Reversed Hypoxia Effect | Restored (P < 0.05) | 53.67 ± 2.25 (P < 0.05) |
Table 2: In Vivo Effects of Cistanosides on Oxidative Stress Markers in the Testes of Rats Exposed to Hypobaric Hypoxia[1]
| Group | Reactive Oxygen Species (ROS) Levels | Lipid Peroxidation (LPO) Levels |
| Control (Normoxia) | Normal | Normal |
| Hypoxia Model | Significantly Increased (P < 0.01) | Dramatically Elevated (P < 0.01) |
| Cis-A, B, C, H (8 mg/kg/d) | Significantly Reduced (P < 0.05) | Significantly Reduced (P < 0.05) |
Note: Cistanoside B (Cis-B) demonstrated the most significant effect in reducing ROS and LPO levels.
Table 3: In Vitro Effects of Cistanosides on GC-1 spg Cell Viability and Apoptosis under Hypoxic Conditions[1][2][3]
| Condition | Cell Viability | Apoptosis Rate |
| Normoxia Control | High | Low |
| Hypoxia Model | Significantly Reduced | Significantly Increased |
| Cistanosides Treatment | Increased | Decreased |
Note: The study indicates that Cistanosides protect GC-1 cells from hypoxia-induced apoptosis and increase cell viability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Cistanosides and a typical experimental workflow for investigating their effects.
Caption: Proposed mechanism of this compound in mitigating hypoxia-induced reproductive damage.
Caption: General experimental workflow for in vivo and in vitro studies.
Experimental Protocols
Animal Model of Hypobaric Hypoxia
This protocol describes the induction of a chronic hypobaric hypoxia model in rats to simulate high-altitude conditions.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
Hypobaric hypoxia chamber
-
Standard rat chow and water
Procedure:
-
Acclimatize rats to standard laboratory conditions for one week.
-
Divide rats into a normoxic control group and one or more hypoxic groups.
-
Place the hypoxic groups into a hypobaric chamber.
-
Simulate an altitude of 5000 meters by maintaining a pressure of 404 mmHg (53.8 kPa). The chamber should be returned to normal atmospheric pressure for 30 minutes daily for cage cleaning, feeding, and drug administration.
-
The control group is maintained under normoxic conditions (normal atmospheric pressure).
-
The experimental duration is typically 8 weeks to observe significant effects on spermatogenesis.
-
Administer this compound (or other test compounds) and vehicle control to the respective groups daily via oral gavage.
In Vitro Hypoxia Model and Cell Treatment
This protocol details the method for inducing hypoxia in a spermatogonia cell line (GC-1 spg) to study the direct cellular effects of this compound.
Materials:
-
GC-1 spg cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hypoxia incubator or chamber (e.g., with 1% O2, 5% CO2, and 94% N2)
-
This compound stock solution
Procedure:
-
Culture GC-1 spg cells in a standard incubator (37°C, 5% CO2).
-
Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).
-
Once cells reach desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Place the plates into a hypoxia chamber for the desired duration (e.g., 24-48 hours).
-
A control group of cells should be maintained under normoxic conditions.
-
After the incubation period, proceed with cell-based assays such as MTT for viability or flow cytometry for apoptosis.
Assessment of Sperm Parameters
This protocol outlines the standard procedures for evaluating key sperm quality indicators.
Materials:
-
Semen samples collected from the cauda epididymidis
-
Phosphate-buffered saline (PBS)
-
Microscope with a heated stage (37°C)
-
Hemocytometer or computer-assisted sperm analysis (CASA) system
-
Eosin-nigrosin stain
Procedure:
-
Sperm Collection: Mince the cauda epididymidis in pre-warmed PBS to allow sperm to disperse.
-
Sperm Motility: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm using a microscope or CASA system.
-
Sperm Viability (Live/Dead Staining): Mix a small volume of sperm suspension with an equal volume of eosin-nigrosin stain. Prepare a smear on a slide and allow it to air dry. Count at least 200 sperm under a microscope. Live sperm will remain unstained, while dead sperm will take up the eosin (B541160) stain and appear pink/red.
-
Sperm Concentration: Determine the sperm concentration using a hemocytometer or a CASA system.
Measurement of Oxidative Stress Markers
These protocols describe common assays to quantify oxidative stress in testicular tissue.
a) Reactive Oxygen Species (ROS) Assay:
-
Homogenize testicular tissue in cold buffer.
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.
-
Measure the fluorescence intensity using a fluorometer. The intensity is proportional to the amount of ROS.
b) Lipid Peroxidation (LPO) Assay:
-
Measure malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Incubate tissue homogenate with a TBA solution at high temperature.
-
The reaction between MDA and TBA forms a pink-colored product.
-
Measure the absorbance of this product spectrophotometrically at approximately 532 nm.
c) Antioxidant Enzyme Activity Assays:
-
Prepare tissue homogenates and measure the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) using commercially available assay kits according to the manufacturer's instructions. These assays are typically colorimetric and measure the change in absorbance over time.
Conclusion
The available evidence strongly suggests that Cistanosides, particularly Cistanoside B, can effectively ameliorate hypoxia-induced reproductive damage by mitigating oxidative stress.[1] These findings provide a solid foundation for the investigation of this compound as a potential therapeutic agent for male infertility associated with hypoxic conditions. The protocols and data presented here are intended to guide researchers in designing and executing studies to further elucidate the specific mechanisms and efficacy of this compound.
References
- 1. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
Synergistic Anti-Tumor Effect of Cistanoside F with 2-Arachidonoyl Glycerol in Bladder Cancer
Application Notes and Protocols
Introduction
Bladder cancer is a significant clinical challenge, often characterized by high recurrence rates.[1] Emerging research has identified the endocannabinoid, 2-Arachidonoyl Glycerol (2-AG), as a key regulator in various physiological and pathological processes, including tumorigenesis.[1] The anti-tumor effects of 2-AG are, however, limited by its rapid degradation by the enzyme Monoacylglycerol Lipase (MGLL).[1][2] Cistanoside F (CF), a natural compound, has been identified as a potent MGLL inhibitor.[1] By inhibiting MGLL, this compound enhances the endogenous levels of 2-AG, thereby synergistically amplifying its anti-tumor efficacy in bladder cancer. This synergistic action is mediated through the activation of the LKB1-AMPKα-mTOR signaling pathway.[1] These findings present a promising dual therapeutic strategy: leveraging MGLL inhibition to potentiate the effects of 2-AG and modulating the LKB1 pathway for targeted cancer therapy.[1]
Mechanism of Synergistic Action
This compound, at non-cytotoxic concentrations (4-8 nM), acts as a novel and potent inhibitor of Monoacylglycerol Lipase (MGLL).[1] MGLL is the primary enzyme responsible for the degradation of 2-AG.[2][3] By inhibiting MGLL, this compound effectively increases the bioavailability of 2-AG in the tumor microenvironment.[1]
Elevated levels of 2-AG then exert a more potent anti-tumor effect by activating the LKB1-AMPKα-mTOR signaling axis.[1] This pathway is a critical regulator of cellular metabolism and growth.[4] Activation of this axis ultimately suppresses the progression of bladder cancer.[1] The synergistic effect has been demonstrated to significantly inhibit tumor growth and lung metastasis in preclinical models more effectively than 2-AG monotherapy.[1]
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo experiments demonstrating the synergistic anti-tumor effects of this compound and 2-Arachidonoyl Glycerol.
Table 1: In Vitro Synergistic Effects of this compound and 2-AG on Bladder Cancer Cells
| Treatment Group | Cell Viability (IC50 in µM) | Colony Formation Inhibition (%) | Cell Migration Inhibition (%) | Cell Invasion Inhibition (%) |
| Control | - | 0 | 0 | 0 |
| This compound (8 nM) | > 100 | 5 ± 1.2 | 8 ± 1.5 | 6 ± 1.1 |
| 2-AG (Variable Conc.) | 50 ± 4.5 | 45 ± 3.8 | 52 ± 4.1 | 48 ± 3.5 |
| 2-AG + this compound (8 nM) | 25 ± 2.1 | 85 ± 5.2 | 91 ± 6.3 | 88 ± 5.9 |
Data are presented as mean ± standard deviation and are illustrative. Specific values should be determined experimentally.
Table 2: In Vivo Synergistic Efficacy in a Bladder Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Number of Lung Metastatic Nodules |
| Vehicle Control | 1500 ± 150 | 0 | 25 ± 5 |
| This compound | 1450 ± 140 | 3.3 | 22 ± 4 |
| 2-AG | 800 ± 95 | 46.7 | 12 ± 3 |
| 2-AG + this compound | 350 ± 50 | 76.7 | 4 ± 1 |
Data are presented as mean ± standard deviation and are illustrative. Specific values should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and 2-AG on the viability of bladder cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and 2-AG stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed bladder cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with varying concentrations of 2-AG, this compound, or a combination of both. Include a vehicle control group.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound and 2-AG
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 cells per well in 6-well plates.
-
Treat the cells with the desired concentrations of this compound, 2-AG, or their combination.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment-containing medium every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
Transwell Migration and Invasion Assay
This protocol measures the ability of cancer cells to migrate and invade through a basement membrane matrix.
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
This compound and 2-AG
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and incubate at 37°C for 2 hours to allow for polymerization. For the migration assay, no Matrigel coating is needed.
-
Resuspend bladder cancer cells (5 x 10⁴ cells) in 200 µL of serum-free medium containing the treatments (CF, 2-AG, or combination).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium with 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Bladder Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo synergistic anti-tumor effects.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Bladder cancer cells
-
Matrigel
-
This compound and 2-AG formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest bladder cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (Vehicle, this compound, 2-AG, 2-AG + this compound).
-
Administer the treatments as per the planned schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume with calipers every 3 days using the formula: Volume = (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
-
For metastasis studies, harvest the lungs and count the metastatic nodules on the surface.
Visualizations
References
- 1. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cistanoside F solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Cistanoside F, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a phenylethanoid glycoside isolated from plants of the Cistanche genus, such as Cistanche deserticola and Cistanche tubulosa.[1][2] It is known to possess antioxidative and vasorelaxant properties.[2] Research has shown that it is a potent free radical scavenger, acting on radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions.[2]
Q2: What is the general solubility of phenylethanoid glycosides?
A2: Phenylethanoid glycosides as a class of compounds are generally considered to be water-soluble.[3][4] However, the solubility of individual compounds can vary based on their specific chemical structure.
Q3: In which organic solvents can I dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] For in vitro studies, DMSO is a common choice for creating a stock solution. One supplier indicates a solubility of 100 mg/mL in DMSO, which may require sonication to fully dissolve.[5]
Q4: Can I dissolve this compound directly in aqueous media like PBS or cell culture medium?
A4: While phenylethanoid glycosides are generally water-soluble, achieving high concentrations of this compound in purely aqueous solutions for in vitro assays can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the solutions are stored in sealed containers, protected from moisture and light.[1]
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent | Ensure you are using a recommended solvent such as DMSO for your primary stock solution.[2][5] |
| Precipitation Upon Dilution | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur. Try using a lower final concentration of this compound. You can also consider using a formulation with co-solvents or solubilizing agents. |
| Compound Purity and Quality | Ensure the this compound you are using is of high purity. Impurities can affect solubility. |
| Insufficient Mixing | Vortex the solution thoroughly. If the compound is still not dissolving, gentle heating or sonication can be used to aid dissolution, especially for concentrated DMSO stock solutions.[1][5] |
Issue: I am observing cytotoxicity in my cell-based assay that may be related to the solvent.
| Possible Cause | Troubleshooting Step |
| High Final Concentration of Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium can be toxic to cells. It is a common practice to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. |
| Solvent-Induced Cellular Stress | Even at low concentrations, some cell lines can be sensitive to organic solvents. Run a vehicle control (medium with the same final concentration of the solvent) to determine the effect of the solvent alone on your cells. |
Solubility Data
While comprehensive public data on the maximum solubility of this compound in all common laboratory solvents is limited, the following table summarizes available information and provides formulations for achieving a clear solution.
| Solvent/Formulation | Achievable Concentration | Notes |
| DMSO | 100 mg/mL (204.73 mM) | May require sonication.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | A clear solution can be achieved with this formulation.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | A clear solution can be achieved with this formulation.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) | A clear solution can be achieved with this formulation.[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Protocol for Preparing Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting a this compound stock solution into an aqueous medium.
Caption: A typical workflow for preparing this compound working solutions.
Signaling Pathways
This compound is known for its antioxidative effects, which involve the scavenging of free radicals. One potential mechanism of action is the modulation of pathways involving NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).
Caption: A diagram illustrating the potential role of this compound in mitigating oxidative stress.
References
Technical Support Center: Optimization of Cistanoside F Extraction from Cistanche Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cistanoside F from Cistanche species.
Frequently Asked Questions (FAQs)
Q1: Which Cistanche species are known to contain this compound?
A1: this compound is a phenylethanoid glycoside (PhG) that has been isolated from Cistanche deserticola and Cistanche salsa.[1][2] The chemical composition and content of active ingredients can be influenced by the plant's origin, growing environment, and harvesting methods.[3]
Q2: What are the common methods for extracting this compound and other phenylethanoid glycosides from Cistanche?
A2: Common methods for extracting PhGs like this compound include conventional solvent extraction (e.g., reflux extraction with ethanol) and ultrasonic-assisted extraction (UAE).[4][5] Following initial extraction, further purification is often necessary to isolate this compound.
Q3: What analytical techniques are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is a robust method for identifying and quantifying this compound and other PhGs in Cistanche extracts.[1][6] Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MSE) is also used for comprehensive chemical profiling.[2]
Q4: How does the processing of raw Cistanche material affect the composition of this compound?
A4: Processing methods, such as traditional steaming with rice wine, can significantly alter the chemical profile of phenylethanoid glycosides in Cistanche deserticola.[2] This processing can lead to variations in the content of different PhGs. Researchers should be aware that the processing history of the plant material can impact the yield and profile of the target compounds.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be optimized. 3. Poor Quality Raw Material: The Cistanche species or batch may have a naturally low concentration of this compound.[3] 4. Degradation of Compound: this compound may be sensitive to high temperatures or prolonged extraction times. | 1. Solvent Optimization: Test different concentrations of ethanol (B145695) (e.g., 50-70%) to find the optimal polarity for extraction.[5] 2. Parameter Optimization: Systematically optimize parameters such as temperature, extraction time, and the ratio of plant material to solvent. For ultrasonic-assisted extraction, a temperature of around 40°C has been found to be effective for general PhGs.[5] 3. Material Sourcing and Analysis: Source high-quality, properly identified Cistanche raw material. If possible, analyze the raw material for this compound content before large-scale extraction. 4. Milder Extraction Conditions: Consider using lower temperatures and shorter extraction times, especially with methods like ultrasonic-assisted extraction, to minimize degradation. |
| Co-extraction of Impurities | 1. Solvent System: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: Cistanche contains numerous other compounds, including other phenylethanoid glycosides, iridoids, and polysaccharides, that can be co-extracted.[7][8] | 1. Solvent System Refinement: After initial extraction, employ further purification steps. Macroporous resin column chromatography is a common technique for enriching PhGs.[4] 2. Chromatographic Purification: Utilize techniques like High-Speed Counter-Current Chromatography (HSCCC) for effective separation of structurally similar PhGs.[9][10] |
| Inconsistent Extraction Results | 1. Variability in Raw Material: Different batches of Cistanche can have significant variations in chemical composition.[3] 2. Inconsistent Grinding/Particle Size: The surface area of the plant material can affect extraction efficiency. 3. Fluctuations in Extraction Conditions: Minor variations in temperature, time, or solvent concentration between experiments. | 1. Standardize Raw Material: Whenever possible, use a single, homogenized batch of raw material for a series of experiments. Document the source and batch number. 2. Control Particle Size: Grind the dried Cistanche stems to a uniform and consistent particle size before extraction. 3. Maintain Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored during each experiment. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Phenylethanoid Glycosides (General Method)
This protocol is based on an optimized method for the extraction of phenylethanoid glycosides from Cistanche tubulosa and can be adapted for this compound.[5]
-
Preparation of Material: Dry the fleshy stems of the Cistanche species and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (e.g., 51% ethanol) at a specified solid-to-liquid ratio (e.g., 1:41.7 g/mL).
-
Place the vessel in an ultrasonic bath set to the desired temperature (e.g., 40°C).
-
Perform ultrasonic-assisted extraction for a predetermined duration.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Combine the filtrates if multiple extractions are performed.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Analysis:
-
Dissolve the dried crude extract in an appropriate solvent.
-
Analyze the content of this compound using a validated HPLC method.
-
Protocol 2: Quantification of this compound using HPLC-DAD
This protocol provides a general framework for the quantitative analysis of this compound in an extract.[6]
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound reference standard of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the dried extract, dissolving it in a suitable solvent (e.g., 30% methanol), and filtering it through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for phenylethanoid glycosides.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Summary
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Phenylethanoid Glycosides from Cistanche tubulosa [5]
| Parameter | Optimal Value |
| Extraction Temperature | 40 °C |
| Solid-Liquid Ratio | 1:41.7 g/mL |
| Ethanol Concentration | 51% |
| Resulting Yield | (14.36 ± 0.12) mg/g |
Note: This data pertains to the total yield of phenylethanoid glycosides, of which this compound is a component.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Optimization of Ultrasonic-assisted Extraction of Phenylethanoside from <i>Cistanche tubulosa</i> and Its Antioxidant Activities [spgykj.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Analysis of the active ingredients and health applications of cistanche [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cistanoside F Quantification in Biological Matrices
Welcome to the technical support center for Cistanoside F quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
A1: The primary challenges in the quantification of this compound from biological matrices such as plasma, urine, or tissue homogenates include:
-
Matrix Effects: Endogenous components in biological samples can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1]
-
Low Recovery: this compound can be lost during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction due to incomplete extraction or adsorption to labware.
-
Analyte Stability: As a phenylethanoid glycoside, this compound may be susceptible to degradation caused by enzymes present in the biological matrix, pH instability, temperature fluctuations, and light exposure.[2]
-
Low Endogenous Concentrations: In pharmacokinetic studies, the concentration of this compound can be very low, requiring highly sensitive and selective analytical methods for accurate detection.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely recommended technique for the quantification of this compound in biological matrices.[3][4][5][6] This method offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the specific detection of this compound even in complex biological samples.[7][8][9][10][11]
Q3: How can I minimize matrix effects in my this compound assay?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Efficient Sample Preparation: Employ robust sample cleanup techniques like solid-phase extraction (SPE) to remove interfering endogenous components.[12] While simpler methods like protein precipitation are faster, they may result in less clean extracts.[13][14][15]
-
Chromatographic Separation: Optimize the UPLC conditions to achieve good separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, and choice of column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it has nearly identical chemical and physical properties to the analyte and will be affected similarly by the matrix.[16]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[17]
Q4: What is the importance of an internal standard (IS) and how do I choose one?
A4: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis.[16][18][19][20] For this compound quantification, the ideal choice is a stable isotope-labeled this compound (e.g., d3-Cistanoside F). If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The IS should not be present in the biological matrix and should not interfere with the detection of the analyte.
Q5: How should I assess the stability of this compound in my samples?
A5: Stability testing should be performed to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. Key stability assessments include:
-
Freeze-Thaw Stability: Evaluate the stability after multiple freeze-thaw cycles (e.g., three cycles).[2][21][22][23]
-
Short-Term Stability: Assess stability at room temperature for a period that reflects the sample handling time.[24]
-
Long-Term Stability: Determine stability in the frozen state (e.g., at -20°C or -80°C) for a duration that covers the expected storage time of the study samples.[24]
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample collection and storage conditions. Keep samples on ice during processing and store at -80°C for long-term stability.[2][21][22][23] |
| Inefficient Extraction | Optimize the extraction procedure. If using protein precipitation, try different organic solvents (e.g., acetonitrile (B52724), methanol) and ratios.[13][14][15] For SPE, evaluate different sorbents and elution solvents.[12][25][26][27][28] |
| Instrumental Issues | Check MS/MS parameters, including ion source settings, gas flows, and detector voltage.[29] Ensure the correct MRM transitions and collision energies are used.[8][9][10][11] Perform a system suitability test with a standard solution to verify instrument performance.[30] |
| Poor Ionization | Optimize the mobile phase composition. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve the ionization of phenylethanoid glycosides. |
| Low Concentration | If the expected concentration is below the limit of quantification (LOQ), consider concentrating the sample during the extraction process. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and solvent volumes for all samples. Automating the sample preparation process can improve reproducibility.[31][32] |
| Matrix Effects | Significant and variable matrix effects can lead to poor precision. Use a suitable internal standard, preferably a SIL-IS, to compensate for this variability.[16] Re-evaluate and optimize the sample cleanup procedure to minimize matrix interferences.[1][33] |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal. Ensure the system is properly equilibrated before starting the analytical run. |
| Internal Standard Issues | Verify the concentration and purity of the internal standard stock solution. Ensure the IS is added consistently to all samples at an early stage of the sample preparation process. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Ion suppression or enhancement can lead to underestimation or overestimation of the analyte concentration. Quantify the matrix effect by comparing the response in matrix versus a neat solution.[1] Use matrix-matched calibration standards or a reliable internal standard.[17] |
| Incorrect Calibration Curve | Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples. Use a linear regression model with appropriate weighting. |
| Analyte or IS Instability | Re-evaluate the stability of this compound and the internal standard under all relevant conditions (freeze-thaw, bench-top, long-term, and post-preparative).[2] |
| Cross-Contamination | Check for carryover between samples by injecting a blank after a high concentration sample. Optimize the autosampler wash procedure if necessary. |
Experimental Protocols
Representative UPLC-MS/MS Method for this compound Quantification in Rat Plasma
This is a composite protocol based on best practices for the analysis of phenylethanoid glycosides.
1. Sample Preparation: Protein Precipitation
-
Thaw frozen rat plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., a structural analog or SIL-IS at 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5][6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or similar
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Illustrative):
-
This compound: Precursor ion > Product ion (e.g., m/z 487.1 > m/z 179.0)
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy: To be optimized for this compound and the IS.
Quantitative Data Summary
Table 1: Illustrative Recovery and Matrix Effect Data for this compound
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Extraction Recovery (%) | 85.2 | 88.5 | 86.9 | Consistent and >70% |
| Matrix Effect (%) | 95.7 | 98.2 | 96.5 | 85-115% |
| Precision (RSD%) | < 10% | < 8% | < 7% | ≤ 15% |
| Accuracy (%) | 98.5 | 102.1 | 99.3 | 85-115% |
Table 2: Illustrative Stability Data for this compound in Rat Plasma
| Stability Test | Low QC (ng/mL) | High QC (ng/mL) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | 96.8% | 98.1% | % Change within ±15% |
| Short-Term (Room temp, 4h) | 97.5% | 99.2% | % Change within ±15% |
| Long-Term (-80°C, 1 month) | 95.9% | 97.6% | % Change within ±15% |
| Post-Preparative (Autosampler, 24h) | 98.2% | 99.5% | % Change within ±15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 6. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. population-protection.eu [population-protection.eu]
- 19. researchgate.net [researchgate.net]
- 20. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. busca-tox.com [busca-tox.com]
- 28. waters.com [waters.com]
- 29. zefsci.com [zefsci.com]
- 30. biotage.com [biotage.com]
- 31. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. chromatographyonline.com [chromatographyonline.com]
Cistanoside F stability under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cistanoside F. It addresses common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The quantitative data and degradation pathways presented here are based on studies of related phenylethanoid glycosides, such as acteoside, and should be used as a general guide. Researchers are strongly encouraged to conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of phenylethanoid glycosides, including this compound, is primarily influenced by temperature, pH, and light exposure. High temperatures, alkaline pH conditions, and exposure to light can accelerate its degradation.[1][2]
Q2: How should I store my this compound stock solutions?
A2: For short-term storage (up to one month), stock solutions of this compound can be stored at -20°C. For long-term storage (up to six months), it is recommended to store them at -80°C.[3] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What are the expected degradation products of this compound?
A3: Based on studies of similar phenylethanoid glycosides like acteoside, the degradation of this compound is likely to involve the hydrolysis of its glycosidic bonds. This can result in the loss of sugar moieties and the formation of smaller molecules such as caffeic acid and other related compounds.[1][2]
Q4: At what pH is this compound most stable?
A4: Phenylethanoid glycosides are generally more stable in acidic to neutral pH conditions (pH 5-7).[1][2] Alkaline conditions (pH > 7) have been shown to significantly increase the rate of degradation.[1][2]
Q5: Does the degradation of this compound follow a specific kinetic model?
A5: The degradation of phenylethanoid glycosides has been observed to follow first-order reaction kinetics.[1][2] This information can be utilized to predict the shelf-life and degradation rate of this compound under specific storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my cell culture medium. | The pH of the culture medium may be slightly alkaline, accelerating degradation. The incubator temperature might be too high. | Buffer the medium to a pH between 7.0 and 7.4. If possible, consider if a slightly lower incubation temperature is feasible for your cell line without affecting viability. Prepare fresh solutions of this compound immediately before use. |
| Inconsistent results in my stability assay. | Inconsistent storage conditions (temperature fluctuations, light exposure). Issues with the analytical method. | Ensure all samples are stored under identical, controlled conditions. Use a validated, stability-indicating HPLC method to accurately quantify this compound and its degradation products.[4][5][6][7][8] |
| Precipitation of this compound in aqueous solution. | Low solubility in the chosen buffer. | This compound is soluble in DMSO, pyridine, methanol, and ethanol.[9] For aqueous solutions, consider using a co-solvent or preparing a more dilute solution. Ensure the pH of the buffer is within the optimal range for stability. |
| Appearance of unexpected peaks in my chromatogram during a stability study. | These are likely degradation products. | Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks. This will help in understanding the degradation pathway of this compound.[1] |
Stability Data (Based on Acteoside, a related Phenylethanoid Glycoside)
The following tables summarize the degradation kinetics of acteoside, a structurally similar phenylethanoid glycoside, under various pH and temperature conditions. This data is derived from a study on phenylethanoid glycosides from Osmanthus fragrans flowers and can be used as an estimate for the stability of this compound.[1][2]
Table 1: Effect of pH on the Half-Life (t₁/₂) of Acteoside at 20°C [1]
| pH | Half-Life (t₁/₂) in days |
| 5.0 | 330.1 |
| 6.0 | 251.0 |
| 7.0 | 123.8 |
| 8.0 | 45.3 |
| 9.0 | 2.8 |
Table 2: Effect of Temperature on the Half-Life (t₁/₂) of Acteoside at pH 6.0 [1]
| Temperature (°C) | Half-Life (t₁/₂) in days |
| 4 | Not specified, but higher than at 20°C |
| 20 | 251.0 |
| 37 | 76.9 (content decreased by 76.90% after 90 days) |
| 50 | Not specified, but significant degradation observed |
| 80 | 7.0 (content decreased by 84.25% after 7 days) |
Experimental Protocols
Protocol for a Forced Degradation Study of a Phenylethanoid Glycoside
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a phenylethanoid glycoside like this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to faster degradation.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it fits a first-order model).
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) under each stress condition.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. japsonline.com [japsonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimizing Mobile Phase for Cistanoside F HPLC Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Cistanoside F. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A good starting point for developing an HPLC method for this compound and other phenylethanoid glycosides is a reversed-phase C18 column with a gradient elution using acetonitrile (B52724) and water, with an acidic modifier. An established method for the simultaneous analysis of several Cistanche glycosides, including this compound, utilizes a mobile phase of methanol (B129727) and 0.1% aqueous methanoic (formic) acid.[1] Acidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.
Q2: Why is an acidic modifier, like formic or acetic acid, typically added to the mobile phase?
Acidic modifiers are crucial for achieving good peak shape for phenylethanoid glycosides like this compound. These molecules contain multiple phenolic hydroxyl groups which can ionize at neutral pH. This partial ionization can lead to secondary interactions with the silica-based stationary phase, specifically with residual silanol (B1196071) groups, resulting in significant peak tailing.[2][3] By adding a small amount of acid (e.g., 0.1% formic acid), the pH of the mobile phase is lowered, suppressing the ionization of both the analyte and the silanol groups, thereby minimizing these unwanted interactions and producing sharper, more symmetrical peaks.
Q3: Can I use methanol instead of acetonitrile as the organic solvent?
Yes, methanol can be used as an alternative to acetonitrile. Both are common organic solvents in reversed-phase HPLC. One study successfully used a mobile phase consisting of methanol, acetonitrile, and 1% acetic acid for the analysis of phenylethanoid glycosides in Cistanche tubulosa.[1] The choice between methanol and acetonitrile can affect the selectivity of the separation, so it may be a variable worth exploring during method optimization.
Q4: My this compound peak is tailing. What are the most common causes and how can I fix it?
Peak tailing is a common issue when analyzing polar compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) packing of the column can interact with the polar functional groups of this compound.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimal, this compound may be partially ionized, leading to peak tailing.
-
Solution: Maintain a consistent and appropriate pH by using a buffered or acidified mobile phase.[3]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[5]
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[2]
-
Q5: I am not getting good resolution between this compound and other related glycosides. What can I do?
Poor resolution between closely eluting peaks is a common challenge, especially in complex extracts. To improve resolution, you can try the following:
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A small change in pH can affect the retention times of ionizable compounds differently, potentially improving resolution.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation, although it may also lead to broader peaks and longer run times.
Experimental Protocols
Protocol 1: Validated HPLC Method for Simultaneous Determination of Phenylethanoid Glycosides, Including this compound
This method has been validated for the simultaneous determination of eight phenylethanoid glycosides in Cistanche species.[1]
| Parameter | Specification |
| Column | Akasil C18 (dimensions not specified) |
| Mobile Phase A | 0.1% Aqueous Methanoic Acid |
| Mobile Phase B | Methanol |
| Gradient Elution | A gradient elution program over 70 minutes. |
| Detection Wavelength | 330 nm |
| Validation | The method showed good linearity (R ≥ 0.9991) and reproducibility (intra- and inter-day variations < 5%). |
Note: The specific gradient profile was not detailed in the abstract and would need to be optimized based on your specific column and system.
Protocol 2: General Method for Phenylethanoid Glycosides in Cistanche tubulosa
This method provides an alternative mobile phase composition that has been used for the analysis of phenylethanoid glycosides.[1]
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Methanol-acetonitrile-1% acetic acid (15:10:75, v/v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 334 nm |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use an end-capped C18 column.[2][4] |
| Column overload. | Reduce sample concentration or injection volume.[5] | |
| Column contamination. | Flush the column with a strong solvent or replace the guard/analytical column.[2] | |
| Peak Fronting | Sample solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce sample concentration or injection volume. |
Issue 2: Unstable Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Gradual Drift | Inadequate column equilibration. | Increase the equilibration time between runs, especially after a gradient. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. Ensure solvents are well-mixed. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Random Fluctuation | Air bubbles in the pump. | Degas the mobile phase and purge the pump. |
| Leaks in the system. | Check all fittings for leaks. |
Visual Guides
References
Minimizing Matrix Effects in Cistanoside F LC-MS/MS Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Cistanoside F. Our goal is to help you minimize matrix effects and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] In complex biological matrices, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.
Q2: How can I determine if matrix effects are impacting my this compound results?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the extraction process. A significant difference between these two signals indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated to quantify this effect; an MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.
Q3: What is an internal standard and why is it crucial for this compound quantification?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibration standards, and quality control samples at a constant concentration.[3][4] The IS helps to compensate for variability during sample preparation and analysis, including matrix effects.[3] By using the ratio of the analyte signal to the IS signal for quantification, the impact of ion suppression or enhancement can be minimized. For this compound, a stable isotope-labeled (SIL) version of the molecule would be the ideal internal standard, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][6] If a SIL-IS is not available, a structural analog, such as another phenylethanoid glycoside like salidroside (B192308) or a compound with similar polarity and ionization characteristics like paracetamol, may be used, but requires careful validation.[7][8]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The optimal sample preparation technique depends on the biological matrix and the required sensitivity of the assay. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method, but often results in the least clean sample, potentially leading to significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and significantly reducing matrix effects.[10]
A comparison of these methods is provided in the quantitative data section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Sub-optimal chromatographic conditions. 2. Column overload. 3. Interaction with active sites on the column. | 1. Optimize mobile phase composition and gradient. 2. Reduce injection volume or sample concentration. 3. Use a column with end-capping or a different stationary phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Significant ion suppression from the matrix. 2. Inefficient ionization of this compound. 3. Low extraction recovery. | 1. Improve sample cleanup using SPE or LLE. 2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 3. Optimize the extraction protocol (e.g., solvent, pH). |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of this compound in the matrix or final extract. | 1. Use a stable isotope-labeled internal standard. 2. Automate the sample preparation process if possible. 3. Investigate the stability of this compound under different storage and processing conditions. |
| Carryover (Peak observed in blank injection) | 1. Adsorption of this compound to parts of the LC system. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Optimize the gradient to ensure complete elution of the analyte. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of phenylethanoid glycosides, which are structurally related to this compound. This data can serve as a benchmark for your method development and validation.
Table 1: Comparison of Sample Preparation Techniques for Phenylethanoid Glycosides in Plasma
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | 102.00 - 111.44 | 83.85 - 92.45 | [7] |
| Protein Precipitation (Acetonitrile) | >80 | - | [11] |
| Solid-Phase Extraction (C18) | >75.8 | 88.5 - 107.8 | [12] |
Note: Matrix effect is presented as a percentage, where 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Table 2: UPLC-MS/MS Method Parameters for a Related Phenylethanoid Glycoside (Salidroside)
| Parameter | Value | Reference |
| Column | xTerra MS C18 | [8] |
| Mobile Phase | Acetonitrile (B52724):Water (1:9, v/v) | [8] |
| Flow Rate | 0.3 mL/min | [8] |
| Ionization Mode | Negative ESI | [8] |
| MRM Transition (Salidroside) | m/z 299.0 → 118.8 | [8] |
| MRM Transition (p-Tyrosol - metabolite) | m/z 137.0 → 118.9 | [8] |
| Internal Standard (Paracetamol) | m/z 150.1 → 106.9 | [8] |
| Retention Time (Salidroside) | 1.94 min | [8] |
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma Samples
This protocol is a quick and simple method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is recommended).[12]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[13]
-
Centrifuge the sample at a high speed (e.g., 13,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
This protocol is designed to extract this compound from a less protein-rich matrix like urine.
-
To 1 mL of urine sample in a glass tube, add a suitable internal standard.
-
Adjust the pH of the sample to acidic conditions (e.g., pH 3-4) using a small amount of formic or acetic acid. This helps to keep the phenolic hydroxyl groups of this compound protonated, increasing its solubility in organic solvents.
-
Add 3 mL of ethyl acetate (B1210297) to the tube.[14]
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Plasma Samples using a C18 Cartridge
This protocol provides a more thorough cleanup of plasma samples, leading to a significant reduction in matrix effects.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate some proteins and dissociate this compound from any protein binding. Centrifuge and use the supernatant for the next step.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/1mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.[15]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).[15]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[9]
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualized Workflows and Relationships
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterisation of phenylethanoid glycosides by multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Cistanoside F degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cistanoside F and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a phenylethanoid glycoside (PhG) isolated from plants of the Cistanche species. Like other PhGs, it possesses various biological activities, including antioxidative effects, making it a compound of interest for pharmaceutical research. The stability of this compound is a critical concern because its chemical structure contains ester and glycosidic bonds that are susceptible to degradation under various experimental and storage conditions. Degradation can lead to a loss of biological activity and the formation of impurities, which can affect experimental results and the safety and efficacy of potential therapeutic products.
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of structurally similar phenylethanoid glycosides like verbascoside (B1683046) and acteoside, the primary degradation pathways for this compound are believed to be hydrolysis and isomerization.[1]
-
Hydrolysis: The ester linkage in the cinnamoyl moiety and the glycosidic bonds linking the sugar units are prone to cleavage, especially under acidic or alkaline conditions. This can result in the loss of the caffeoyl group and/or the sugar residues.
-
Isomerization: Phenylethanoid glycosides containing a caffeoyl group can undergo positional isomerization, where the caffeoyl group migrates to a different position on the sugar moiety. This is often influenced by temperature.
Q3: What are the main factors that influence the stability of this compound?
A3: The stability of this compound is primarily affected by the following factors:
-
pH: this compound is expected to be more stable in acidic to neutral conditions and less stable in alkaline environments, which can catalyze the hydrolysis of its ester bond.[1]
-
Temperature: Elevated temperatures can significantly accelerate the degradation of this compound, promoting both hydrolysis and isomerization.[1]
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation. Therefore, it is recommended to store this compound and its solutions protected from light.
-
Enzymes: The presence of glycosidases and esterases can lead to the enzymatic degradation of this compound by cleaving the glycosidic and ester bonds, respectively.
-
Oxidizing Agents: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by the presence of oxidizing agents or exposure to air (autooxidation).
Troubleshooting Guides
Issue 1: I am observing a loss of this compound in my aqueous solution during my experiments.
| Possible Cause | Troubleshooting Step |
| pH of the solution is too high (alkaline). | Buffer your solution to a slightly acidic or neutral pH (ideally between 5 and 7). Avoid using alkaline buffers. |
| The temperature of the experiment is elevated. | If possible, conduct the experiment at a lower temperature. For processes like purification, it is recommended to keep the temperature below 40°C. |
| The solution has been stored for an extended period at room temperature. | Prepare fresh solutions of this compound before each experiment. If storage is necessary, store aliquots at -20°C or -80°C for short-term and long-term storage, respectively, and protect from light.[2] |
| Presence of contaminating enzymes in the experimental system. | Ensure that all reagents and equipment are sterile to prevent microbial growth, which can introduce degrading enzymes. If working with biological matrices, consider the presence of endogenous enzymes and take steps to inhibit them if necessary (e.g., by using enzyme inhibitors or heat inactivation). |
| Exposure to light. | Protect your this compound solutions from light by using amber vials or wrapping the containers in aluminum foil. |
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | These new peaks could be degradation products. Compare the chromatogram to a freshly prepared standard of this compound. To identify the degradation products, consider conducting a forced degradation study and analyzing the samples by LC-MS. |
| Isomerization of this compound. | An adjacent peak with a similar mass spectrum to this compound may indicate the presence of an isomer. This can be promoted by heat. Analyze your sample using a validated stability-indicating HPLC method that can resolve isomers. |
| Impurity in the this compound standard. | Check the certificate of analysis for your this compound standard to assess its purity. |
Data Presentation
Table 1: pH-Dependent Degradation of Verbascoside (a structurally similar phenylethanoid glycoside) at 25°C
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.002 | 346.6 |
| 5.5 | 0.005 | 138.6 |
| 7.4 | 0.015 | 46.2 |
| 8.0 | 0.023 | 30.1 |
| 11.0 | 0.018 | 38.5 |
Data extrapolated from a study on Verbascoside, which is structurally similar to this compound. The degradation of this compound is expected to follow a similar trend.
Table 2: Thermal Degradation of Verbascoside in Solution
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 25 | 0.015 | 46.2 |
| 40 | 0.058 | 12.0 |
| 50 | 0.115 | 6.0 |
| 60 | 0.231 | 3.0 |
Data extrapolated from a study on Verbascoside. The degradation of this compound is expected to accelerate significantly with increasing temperature.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
HPLC grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. A common mobile phase system for phenylethanoid glycosides is a mixture of acetonitrile (B52724) and water (with a small amount of acid, such as 0.1% formic acid, to improve peak shape).
-
Gradient Program (Example):
-
0-5 min: 10% Acetonitrile
-
5-25 min: Gradient to 40% Acetonitrile
-
25-30 min: Hold at 40% Acetonitrile
-
30-35 min: Gradient back to 10% Acetonitrile
-
35-40 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 330 nm (the maximum absorbance for the cinnamoyl moiety).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Cistanoside F
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Cistanoside F in animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a phenylethanoid glycoside isolated from plants of the Cistanche species. It exhibits a range of biological activities, including antioxidant and neuroprotective effects. However, like many other phenylethanoid glycosides, this compound generally suffers from low oral bioavailability. This is primarily due to its poor membrane permeability, potential degradation in the gastrointestinal tract, and susceptibility to efflux by transporters such as P-glycoprotein. Overcoming this low bioavailability is crucial for its development as a potential therapeutic agent.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
Based on studies of this compound and structurally similar phenylethanoid glycosides like acteoside and echinacoside, the main strategies to improve oral bioavailability fall into two categories:
-
Advanced Drug Delivery Systems: These involve encapsulating this compound in nano-sized carriers to protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Co-administration with Bioenhancers: This strategy involves administering this compound along with other compounds that can inhibit its metabolism or efflux, or enhance its absorption through various mechanisms.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
Cause: This is the most common issue and stems from the inherent physicochemical properties of this compound leading to poor absorption.
Solutions:
-
Formulation into a Self-Microemulsifying Drug Delivery System (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions in the gastrointestinal tract. This can significantly enhance the solubility and absorption of lipophilic compounds. While specific data for this compound is limited, studies on other poorly soluble drugs have shown substantial increases in bioavailability.
-
Troubleshooting:
-
Poor emulsification: Adjust the ratio of oil, surfactant, and cosurfactant. Screen different excipients for better compatibility and emulsification performance.
-
Drug precipitation: Increase the concentration of surfactant or add a polymeric precipitation inhibitor to the formulation.
-
-
-
Encapsulation in Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They can protect the encapsulated drug from chemical and enzymatic degradation and provide a sustained release profile.
-
Troubleshooting:
-
Low encapsulation efficiency: Optimize the manufacturing process (e.g., homogenization pressure and temperature). Select a lipid matrix in which this compound has higher solubility.
-
Particle aggregation: Ensure sufficient surfactant concentration to stabilize the nanoparticle suspension.
-
-
-
Co-administration with Piperine (B192125): Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug-metabolizing enzymes (like CYP3A4) and P-glycoprotein efflux pumps in the intestine.
-
Troubleshooting:
-
Insufficient enhancement: Optimize the dose of piperine. The timing of administration of piperine relative to this compound may also be a critical factor.
-
-
Issue 2: Rapid elimination of this compound from plasma.
Cause: this compound may be subject to rapid metabolism and clearance from the body.
Solutions:
-
Liposomal Formulation: Encapsulating this compound in liposomes can protect it from metabolic enzymes and reduce its clearance by the reticuloendothelial system, thereby prolonging its circulation time. Pegylated liposomes (liposomes coated with polyethylene (B3416737) glycol) are particularly effective in extending plasma half-life.
-
Troubleshooting:
-
Instability of liposomes: Optimize the lipid composition and preparation method to improve vesicle stability.
-
Low drug loading: Use a remote loading method if applicable, or select lipids that can better accommodate the this compound molecule.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of compounds structurally related to this compound, which can serve as a guide for designing experiments.
Table 1: Effect of Self-Microemulsifying Drug Delivery System (SMEDDS) on the Bioavailability of a Poorly Soluble Compound (Analogous Study) [1]
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| β-Cyclodextrin Inclusion | 10.5 ± 3.2 | 45.8 ± 11.7 | 100 (Reference) |
| Solid Dispersion | 112.6 ± 25.4 | 481.6 ± 98.3 | 1052 |
| SMEDDS | 425.3 ± 76.9 | 1645.2 ± 312.5 | 3590 |
Table 2: Pharmacokinetic Parameters of Piperine in Rats (for designing co-administration studies) [2]
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 10 | - | - | 15.6 | - |
| Oral | 20 | 2 | 0.983 | 7.53 | 24 |
Table 3: Effect of Piperine Co-administration on the Pharmacokinetics of Domperidone in Rats (Analogous Study) [3]
| Treatment | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Domperidone alone | 0.85 ± 0.02 | 2.0 ± 0.0 | 3.80 ± 0.03 |
| Domperidone + Piperine (30 mg/kg) | 1.45 ± 0.03 | 2.0 ± 0.0 | 6.54 ± 0.04 |
| Domperidone + Piperine (60 mg/kg) | 1.70 ± 0.04 | 2.0 ± 0.0 | 7.80 ± 0.04 |
Experimental Protocols
1. Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is a general guideline and should be optimized for this compound.
-
Screening of Excipients:
-
Oils: Screen various oils (e.g., castor oil, olive oil, ethyl oleate) for their ability to dissolve this compound. Add an excess amount of this compound to each oil, vortex, and keep at a constant temperature for 72 hours. Centrifuge and determine the concentration of this compound in the supernatant by HPLC.
-
Surfactants and Cosurfactants: Screen various surfactants (e.g., Labrasol, Cremophor EL) and cosurfactants (e.g., Transcutol HP) for their ability to emulsify the selected oil phase. Mix the oil with the surfactant/cosurfactant and titrate with water, observing for the formation of a clear microemulsion.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and cosurfactant at various ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation and Characterization of this compound-Loaded SMEDDS:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve this compound in the oil/surfactant/cosurfactant mixture.
-
Characterize the resulting SMEDDS for droplet size, zeta potential, and drug content upon dilution in an aqueous medium.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight before the experiment with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different formulations).
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the relative bioavailability of the test formulations compared to the control.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Barriers to the oral bioavailability of this compound.
References
Preventing Cistanoside F interference in biochemical assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing and troubleshooting potential interference from Cistanoside F in common biochemical assays. The following information is designed to help you obtain accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a phenylethanoid glycoside with known antioxidative and vasorelaxant properties.[1] Like other compounds in this class, its chemical structure, particularly the presence of a caffeyl group and multiple phenolic hydroxyl groups, gives it the potential to interfere with certain biochemical assays through various mechanisms, including:
-
Redox Activity: this compound is a potent antioxidant and can act as a reducing agent, directly affecting assays that rely on redox reactions (e.g., MTT, XTT, and other tetrazolium-based assays).[1]
-
Spectral Interference: The conjugated system in the this compound molecule can absorb light and may exhibit intrinsic fluorescence, potentially interfering with absorbance-based and fluorescence-based assays.
-
Non-specific Interactions: The complex glycosidic structure may lead to non-specific binding to proteins or other assay components.
Q2: In which types of assays is this compound most likely to cause interference?
A2: Based on its chemical properties, this compound is most likely to interfere with the following types of assays:
-
Cell Viability Assays: Particularly those based on the reduction of tetrazolium salts like MTT, MTS, and XTT.
-
ELISA and other Immunoassays: Potential for non-specific binding or interference with enzyme-substrate reactions, especially if they involve redox chemistry.
-
Fluorescence-Based Assays: Due to potential autofluorescence or quenching of the fluorescent signal.
-
Assays Involving Redox Chemistry: Any assay that measures or is sensitive to the redox state of the sample.
Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?
A3: The most critical first step is to run proper controls. A compound-only control (your assay buffer and this compound at the concentrations you are testing, without any biological material like cells or enzymes) is essential. This will help you determine if this compound itself is contributing to the signal in your assay.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Potential Problem: this compound, being a phenylethanoid glycoside containing a caffeyl group, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Suggested Solutions & Protocols:
-
Run a "Compound-Only" Control:
-
Objective: To determine if this compound directly reduces the MTT reagent.
-
Protocol:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Add MTT reagent to each well according to your standard protocol.
-
Incubate for the same duration as your cell-based experiment.
-
Add solubilization buffer and read the absorbance.
-
-
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.
-
-
Switch to an Orthogonal (Alternative) Assay:
-
Rationale: Use an assay with a different detection principle that is not based on redox chemistry.
-
Recommended Alternatives:
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure cell viability based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protease Viability Assays (e.g., CellTiter-Fluor™): Measure a conserved and constitutive protease activity within live cells.
-
Real-Time Cell Analysis (e.g., xCELLigence): Measures cell proliferation and viability based on electrical impedance.
-
Trypan Blue Exclusion Assay: A simple counting method to differentiate live from dead cells.
-
-
| Assay Type | Principle | Potential for this compound Interference |
| MTT/MTS/XTT | Reduction of tetrazolium salt by cellular dehydrogenases | High (due to direct reduction by this compound) |
| ATP-Based | Quantification of ATP in viable cells | Low |
| Protease-Based | Measurement of live-cell protease activity | Low |
| Trypan Blue | Exclusion of dye by intact cell membranes | Low |
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence assay interference.
Suggested Solutions & Protocols:
-
Characterize Spectral Properties:
-
Objective: To determine if this compound fluoresces at your assay's excitation and emission wavelengths.
-
Protocol:
-
Prepare this compound at the highest concentration used in your assay in the assay buffer.
-
Scan a range of excitation and emission wavelengths using a spectrophotometer to identify any fluorescence peaks.
-
-
Interpretation: If you observe fluorescence that overlaps with your assay's fluorophore, this confirms autofluorescence.
-
-
Modify Experimental Design:
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that are red-shifted, as natural compounds are less likely to fluoresce in the red and far-red regions of the spectrum.
-
Incorporate a Wash Step: If possible, treat your biological sample with this compound, then wash it away before adding the fluorescent detection reagents.
-
Issue 3: Suspected Non-Specific Inhibition in Enzyme Assays or ELISAs
Potential Problem: The antioxidant properties of this compound could interfere with enzyme-linked assays that use horseradish peroxidase (HRP), which is sensitive to reducing agents. Additionally, non-specific binding to assay components can occur.
Troubleshooting Workflow:
Caption: Troubleshooting non-specific inhibition in enzyme assays.
Suggested Solutions:
-
Increase Washing Steps: In ELISAs and other plate-based assays, increasing the number and rigor of washing steps can help remove unbound this compound.
-
Change Detection System: If you suspect interference with an HRP-based detection system, consider switching to an alkaline phosphatase (AP)-based system.
-
Orthogonal Assay Confirmation: Validate your findings using an assay that measures the same biological endpoint but with a different methodology (e.g., if you see inhibition in an enzyme activity assay, try to confirm this with a biophysical binding assay like Surface Plasmon Resonance).
By implementing these troubleshooting strategies and running the appropriate controls, researchers can mitigate the potential for interference from this compound and ensure the accuracy and validity of their experimental data.
References
Validation & Comparative
Comparative Antioxidant Activity of Cistanoside F and Echinacoside: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant properties of two prominent phenylethanoid glycosides, Cistanoside F and Echinacoside. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective evaluation of their relative antioxidant efficacy.
Executive Summary
Echinacoside consistently demonstrates superior antioxidant activity compared to this compound in various in vitro assays. Data from comparative studies indicate that Echinacoside exhibits a significantly lower IC50 value in DPPH radical scavenging and superoxide (B77818) anion scavenging assays, signifying greater potency. While both compounds show efficacy in inhibiting lipid peroxidation, Echinacoside is ranked as a more potent inhibitor. The antioxidant mechanisms of these compounds involve the modulation of key signaling pathways, with Echinacoside known to act through the Nrf2/PPARγ and MAPK pathways, and this compound influencing the AMPK and NF-κB signaling pathways.
Quantitative Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Echinacoside in key antioxidant assays. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Echinacoside (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | 6.29 µM | 3.29 µM | α-tocopherol (10.2 µM) |
| Superoxide Anion Radical Scavenging | 3.13 µM | 2.74 µM | α-tocopherol (>10 µM) |
| Anti-Lipid Peroxidation (Ascorbic Acid/Fe2+ induced) | Weaker Activity | Stronger Activity | - |
| Anti-Lipid Peroxidation (ADP/NADPH/Fe3+ induced) | Weaker Activity | Stronger Activity | - |
Data sourced from a comparative study on phenylethanoids from Cistanche deserticola.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored DPPH-H is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: this compound, Echinacoside, and a positive control (e.g., ascorbic acid or α-tocopherol) are prepared in a series of concentrations.
-
Reaction: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[2][3][4]
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is induced in a biological sample (e.g., rat liver microsomes), and the formation of byproducts like malondialdehyde (MDA) is quantified.
Procedure:
-
Preparation of Microsomes: Liver microsomes are prepared from tissue homogenates by differential centrifugation.
-
Induction of Lipid Peroxidation:
-
Non-enzymatic: Lipid peroxidation is initiated by adding a solution of ascorbic acid and ferrous sulfate (B86663) (Fe2+).
-
Enzymatic: The reaction is started with the addition of ADP, NADPH, and ferric chloride (Fe3+).
-
-
Sample Incubation: The microsomal suspension is incubated with various concentrations of this compound, Echinacoside, or a control substance before the induction of peroxidation.
-
Reaction Termination and MDA Measurement: The reaction is stopped, and the amount of MDA produced is measured using the thiobarbituric acid reactive substances (TBARS) method. This involves the reaction of MDA with thiobarbituric acid to form a colored product, which is quantified spectrophotometrically at 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated groups to the control group.
-
IC50 Determination: The IC50 value is the concentration of the antioxidant that inhibits lipid peroxidation by 50%.[5][6][7]
Signaling Pathways and Mechanistic Insights
The antioxidant effects of this compound and Echinacoside are mediated through their interaction with key cellular signaling pathways involved in the oxidative stress response.
Echinacoside: Nrf2/PPARγ and MAPK Pathways
Echinacoside is well-documented to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. Echinacoside has also been shown to modulate the Peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which is involved in regulating mitochondrial function and reducing oxidative stress.[9] Furthermore, Echinacoside can influence the Mitogen-activated protein kinase (MAPK) signaling pathway, which plays a role in cellular responses to oxidative stress.[10]
Caption: Echinacoside's antioxidant signaling pathways.
This compound: AMPK and NF-κB Pathways
This compound has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway.[4][11] AMPK is a crucial energy sensor that, when activated, can help mitigate oxidative stress.[[“]][13][14] While much of the research on this compound and AMPK is in the context of lipid metabolism, the pathway's role in oxidative stress is well-established. Additionally, this compound exhibits anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][11] Since inflammation and oxidative stress are intricately linked, the inhibition of NF-κB by this compound contributes to its overall antioxidant capacity.
Caption: this compound's antioxidant-related signaling pathways.
Conclusion
The available experimental data strongly suggest that Echinacoside possesses superior in vitro antioxidant activity compared to this compound. This is evidenced by its lower IC50 values in radical scavenging assays and its higher potency in inhibiting lipid peroxidation. Both compounds exert their effects through the modulation of critical signaling pathways involved in the cellular defense against oxidative stress. For researchers in the field of natural product-based drug discovery, Echinacoside represents a more potent candidate for applications requiring robust antioxidant activity. Further in vivo studies are warranted to confirm these findings and to explore the full therapeutic potential of both this compound and Echinacoside.
References
- 1. xjcistanche.com [xjcistanche.com]
- 2. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cistanoside of Cistanche Herba ameliorates hypoxia-induced male reproductive damage via suppression of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 7. Sirtuin1 Mediates the Protective Effects of Echinacoside against Sepsis-Induced Acute Lung Injury via Regulating the NOX4-Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinacoside activates Nrf2/PPARγ signaling pathway to modulate mitochondrial fusion-fission balance to ameliorate ox-LDL-induced dysfunction of coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Echinacoside on Regulating the Stress-Active p38MAPK and NF-κB p52 Signals in the Mice Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. Frontiers | The Implication of Oxidative Stress and AMPK-Nrf2 Antioxidative Signaling in Pneumonia Pathogenesis [frontiersin.org]
- 14. The beneficial effects of AMP kinase activation against oxidative stress are associated with prevention of PPARα-cyclophilin D interaction in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Cistanoside F and Resveratrol
Introduction
In the quest for therapeutic agents to combat neurodegenerative diseases and acute brain injury, natural compounds have emerged as a promising frontier. Among these, Resveratrol, a polyphenol found in grapes and berries, has been extensively studied for its neuroprotective properties. Cistanoside F, a phenylethanoid glycoside from the medicinal plant Cistanche, has also garnered interest. This guide aims to provide a comprehensive comparison of the neuroprotective effects of this compound and Resveratrol, focusing on their mechanisms of action, relevant signaling pathways, and supporting experimental data.
It is important to note at the outset that while a wealth of research exists for Resveratrol, specific data on the neuroprotective effects of this compound is limited. Much of the available information pertains to the broader class of phenylethanoid glycosides (PhGs) found in Cistanche extracts. Therefore, this guide will provide a detailed analysis of Resveratrol's neuroprotective profile and summarize the current, more limited understanding of this compound, highlighting the need for further research.
Part 1: The Neuroprotective Profile of Resveratrol
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural stilbenoid with well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties that contribute to its neuroprotective effects.[1][2] It has shown potential in various models of neurodegenerative diseases and ischemic stroke.[1][3]
Mechanisms of Neuroprotection by Resveratrol
Resveratrol exerts its neuroprotective effects through a multi-targeted approach:
-
Antioxidant Activity : Resveratrol directly scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[1][2] It upregulates the expression of antioxidant enzymes by activating the Nrf2/ARE pathway.[2]
-
Anti-inflammatory Action : It can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α and by modulating signaling pathways such as NF-κB and MAPK.[2]
-
Anti-apoptotic Effects : Resveratrol has been shown to protect neurons from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[2]
-
Sirtuin 1 (SIRT1) Activation : A key mechanism of Resveratrol's action is the activation of SIRT1, a deacetylase involved in cellular stress resistance, and neuroprotection.[4][5][6]
-
Modulation of Signaling Pathways : It influences several other neuroprotective signaling cascades, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways.[7]
Signaling Pathways Modulated by Resveratrol
The neuroprotective effects of Resveratrol are mediated by its influence on complex signaling networks.
Caption: Resveratrol activates SIRT1, leading to the deacetylation of p53 and FOXO, and inhibition of NF-κB, which collectively reduces apoptosis and inflammation, resulting in neuroprotection.
References
- 1. Phenylethanoid glycosides derived from Cistanche deserticola promote neurological functions and the proliferation of neural stem cells for improving ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanoid Glycosides of Cistanche Improve Learning and Memory Disorders in APP/PS1 Mice by Regulating Glial Cell Activation and Inhibiting TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NADPH-oxidase | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
Cistanoside F: A Comparative Analysis of Anti-inflammatory Efficacy Against Standard Drugs
For researchers and drug development professionals, identifying novel anti-inflammatory agents with potent efficacy and favorable safety profiles is a paramount goal. Cistanoside F, a phenylethanoid glycoside, has emerged as a compound of interest due to its demonstrated anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of this compound against two standard drugs, the corticosteroid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), supported by available experimental data and mechanistic insights.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A key indicator of inflammation at the cellular level is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, is a standard in vitro assay for assessing anti-inflammatory potential.
Table 1: Comparative In Vitro Efficacy in Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | Key Findings |
| This compound | RAW 264.7 | Downregulates iNOS expression, a key enzyme for NO production.[3][4] |
| Dexamethasone | J774 | Inhibits NO production in a dose-dependent manner (0.1-10 µM) by destabilizing iNOS mRNA.[1][2] |
| Indomethacin | RAW 264.7 | Inhibits NO production. |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of various compounds. This model mimics the physiological inflammatory response, characterized by swelling (edema), and allows for the quantification of a compound's ability to suppress this response.
Studies have demonstrated that indomethacin effectively inhibits carrageenan-induced paw edema.[5][6][7][8] For instance, indomethacin at doses of 0.66-2 mg/kg has been shown to inhibit paw edema in rats.[5] While specific quantitative data for this compound in a direct comparison with indomethacin in this model is not available in the reviewed literature, the known anti-inflammatory mechanisms of this compound, such as the downregulation of pro-inflammatory mediators, suggest its potential efficacy in this model.
Table 2: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Key Findings |
| This compound | Rodent | Downregulates pro-inflammatory mediators, suggesting potential efficacy in reducing edema. |
| Indomethacin | Rat | Inhibits paw edema at doses of 0.66-2 mg/kg.[5] |
| Dexamethasone | Rat | A supramaximal dose of 6 mg/kg partially inhibits the increase in Nerve Growth Factor (NGF) associated with inflammation.[5] |
Mechanisms of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of this compound and standard drugs are mediated through distinct molecular pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and potential side effects.
This compound primarily exerts its anti-inflammatory effects by downregulating the expression of key pro-inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] This action is believed to be mediated through the inhibition of specific signaling pathways, although the precise mechanisms are still under investigation.
Dexamethasone , a potent corticosteroid, functions by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it suppresses the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS.[1] One of its mechanisms for inhibiting iNOS is by destabilizing its messenger RNA (mRNA), leading to reduced protein expression and consequently lower nitric oxide production.[1][2]
Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
Caption: Mechanisms of Action of this compound and Standard Drugs.
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound, dexamethasone, or indomethacin for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into control and treatment groups. The treatment groups receive oral or intraperitoneal administration of this compound, indomethacin, or dexamethasone at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group by comparing the increase in paw volume with that of the control group.
References
- 1. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Validating the Molecular Targets of Cistanoside F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimentally validated molecular targets of Cistanoside F, a phenylethanoid glycoside with demonstrated therapeutic potential. We compare its activity with other known modulators of these targets, offering supporting data and detailed experimental protocols to aid in your research and development efforts.
Overview of this compound's Molecular Targets
This compound has been identified to interact with several key molecular targets, underpinning its diverse pharmacological effects. These include:
-
Monoacylglycerol Lipase (B570770) (MGLL): this compound acts as a potent inhibitor of MGLL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This inhibition leads to increased 2-AG levels, which can modulate various physiological processes, including cancer cell proliferation.
-
AMP-activated Protein Kinase (AMPK): this compound is an activator of AMPK, a central regulator of cellular energy homeostasis. By activating AMPK, it can influence lipid metabolism and myogenic differentiation.
-
Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals, such as those measured in the DPPH assay.
-
NADPH Oxidase: It has been reported to be an inhibitor of NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS).
-
Anti-inflammatory Pathways: this compound has been shown to exert anti-inflammatory effects by downregulating pro-inflammatory mediators. This is thought to be mediated through the MAPK signaling pathway, which can, in turn, influence the NF-κB signaling cascade.
Comparative Analysis of Molecular Target Modulation
Monoacylglycerol Lipase (MGLL) Inhibition
Table 1: Comparison of MGLL Inhibitors
| Compound | Type | IC50 Value | Notes |
| This compound | Natural Product | Potent inhibitor (quantitative value not reported)[1][2] | Synergizes with 2-AG to suppress bladder cancer progression.[1] |
| JZL184 | Synthetic | ~8 nM (mouse brain membranes)[3][4][5] | Potent, selective, and irreversible inhibitor. |
| KML29 | Synthetic | 5.9 nM (human), 15 nM (mouse), 43 nM (rat)[6][7] | Highly selective and potent irreversible inhibitor. |
AMP-activated Protein Kinase (AMPK) Activation
Table 2: Comparison of AMPK Activators
| Compound | Type | EC50 Value | Notes |
| This compound | Natural Product | Effective at 1 and 10 µM in C2C12 myotubes[8] | Upregulates p-AMPK/AMPK expression.[8] |
| AICAR | Synthetic | ~500 µM (isolated hepatocytes)[9] | Cell-permeable, allosteric activator. |
| A-769662 | Synthetic | ~0.8 µM (cell-free assay)[2][8][10][11] | Potent, reversible, and allosteric activator. |
Antioxidant and NADPH Oxidase Activity
Table 3: Comparison of Antioxidant and NADPH Oxidase Inhibitory Activities
| Compound / Activity | Type | IC50 Value | Notes |
| This compound (DPPH Scavenging) | Natural Product | Stronger than α-tocopherol, weaker than caffeic acid[12] | A potent free radical scavenger. |
| Ascorbic Acid (DPPH Scavenging) | Standard Antioxidant | ~5.83 µg/mL | A commonly used reference antioxidant. |
| Quercetin (DPPH Scavenging) | Natural Flavonoid | ~2.10 µg/mL | A potent natural antioxidant. |
| This compound (NADPH Oxidase) | Natural Product | Inhibitor (quantitative value not reported) | |
| VAS2870 (NADPH Oxidase) | Synthetic | ~10 µM (NOX1, NOX2, NOX4)[3] | Triazolo pyrimidine (B1678525) inhibitor. |
| VAS3947 (NADPH Oxidase) | Synthetic | ~13 µM (A7r5 cells)[9] | Triazolo pyrimidine inhibitor. |
| Diphenyleneiodonium (DPI) | Synthetic | Potent, but non-selective | General flavoprotein inhibitor.[3] |
| Apocynin | Natural Product | ~97 µM (HL-60 cells)[9] | Exhibits non-specific effects.[9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for target validation.
This compound-Mediated MGLL Inhibition and Downstream Signaling
This compound-Mediated AMPK Activation and Cellular Effects
This compound's Anti-inflammatory Mechanism via MAPK and NF-κB Crosstalk
General Workflow for Molecular Target Validation
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's molecular targets.
Monoacylglycerol Lipase (MGLL) Activity Assay
Principle: This assay measures the enzymatic activity of MGLL by monitoring the hydrolysis of a substrate, which results in a detectable product. The inhibitory effect of a compound is determined by the reduction in product formation.
Protocol:
-
Reagents:
-
Purified recombinant human MGLL enzyme.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.
-
Substrate: A suitable MGLL substrate, such as 4-nitrophenyl acetate (B1210297) (4-NPA) or a fluorescent substrate.
-
Test Compound: this compound or comparator, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known MGLL inhibitor (e.g., JZL184).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound/control, and the MGLL enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product of 4-NPA hydrolysis).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
AMPK Activation Assay (Western Blot)
Principle: This assay determines the activation of AMPK by measuring the phosphorylation of its catalytic subunit (AMPKα) at a specific threonine residue (Thr172).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes) to the desired confluency.
-
Treat the cells with various concentrations of this compound or a known AMPK activator (e.g., AICAR) for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated AMPKα signal to the total AMPKα signal to determine the extent of activation.
-
DPPH Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.
Protocol:
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test Compound: this compound or comparator, dissolved in methanol.
-
Positive Control: A known antioxidant (e.g., Ascorbic acid or Quercetin).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound or control to the respective wells. For the blank, add methanol.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of scavenging against the logarithm of the sample concentration.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Principle: This imaging-based assay visualizes the activation of the NF-κB pathway by detecting the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.
Protocol:
-
Cell Culture, Treatment, and Fixation:
-
Grow cells (e.g., RAW 264.7 macrophages) on coverslips in a culture plate.
-
Treat the cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
-
Immunostaining:
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in individual cells.
-
A decrease in the cytoplasmic-to-nuclear ratio of p65 fluorescence indicates inhibition of NF-κB translocation.
-
This guide provides a foundational understanding of the molecular targets of this compound and a framework for their experimental validation. Further research to determine the precise quantitative activity of this compound will be invaluable for its continued development as a potential therapeutic agent.
References
- 1. Structural basis of allosteric and synergistic activation of AMPK by furan-2-phosphonic derivative C2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a Monoacylglycerol Lipase inhibitor that synergizes the anti-tumor effect of 2-Arachidonoyl Glycerol on Bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Cistanoside F Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cistanoside F, a phenylethanoid glycoside found in plants of the Cistanche genus, is a subject of growing interest for its potential therapeutic properties. Understanding its metabolic fate across different species is crucial for preclinical development and predicting its pharmacokinetics and safety profile in humans. This guide provides a comparative overview of this compound metabolism in rats, and extrapolates potential pathways in mice and humans based on studies of structurally related compounds.
Cross-species Comparison of this compound Metabolism
The metabolism of this compound, like other phenylethanoid glycosides, primarily involves degradation into smaller, more readily excretable compounds. In vivo, this compound is known to break down into caffeic acid, hydroxytyrosol, and other phenolic acid derivatives through metabolic reactions such as methylation, acetylation, hydroxylation, and hydrolysis.[1] The primary routes of metabolism are expected to be similar across mammalian species, involving enzymatic processes in the liver and degradation by gut microbiota.
Metabolite Profile
While direct comparative studies on this compound are limited, research on the metabolism of Cistanche extracts in rats provides significant insights. Phenylethanoid glycosides, including this compound, are extensively metabolized. The key metabolic transformations observed in rats include glucuronidation, methylation, and sulfation.[2][3] Based on this and studies of similar compounds, a predicted metabolite profile for this compound across species is presented below.
Table 1: Comparative Metabolite Profile of this compound
| Metabolite Type | Rat (Observed/Predicted) | Mouse (Predicted) | Human (Predicted) | Metabolic Reaction |
| Phase I | ||||
| Caffeic Acid | Observed in related compounds | Predicted | Predicted | Hydrolysis |
| Hydroxytyrosol | Observed in related compounds | Predicted | Predicted | Hydrolysis |
| Methylated Derivatives | Observed in related compounds | Predicted | Predicted | Methylation |
| Hydroxylated Derivatives | Observed in related compounds | Predicted | Predicted | Hydroxylation |
| Phase II | ||||
| Glucuronide Conjugates | Observed in related compounds | Predicted | Predicted | Glucuronidation |
| Sulfate Conjugates | Observed in related compounds | Predicted | Predicted | Sulfation |
| Acetylated Derivatives | Predicted | Predicted | Predicted | Acetylation |
Note: Data for mouse and human metabolism are extrapolated from studies on structurally similar phenylethanoid glycosides due to the lack of direct studies on this compound in these species.
Metabolic Pathways
The metabolic transformation of this compound is a multi-step process. The initial hydrolysis of the glycosidic bonds is a key step, followed by Phase I and Phase II metabolic reactions.
Figure 1: General metabolic pathway of this compound.
Experimental Protocols
In Vivo Metabolism Study in Rats (Adapted from Li et al., 2021)
This protocol outlines the general procedure for studying the in vivo metabolism of this compound in a rat model.
-
Animal Model: Male Sprague-Dawley rats are housed in a controlled environment with a standard diet and water ad libitum.[2] The animals are fasted overnight before the experiment.[2]
-
Drug Administration: A solution of Cistanche deserticola extract (containing this compound) is administered orally to the rats.[3]
-
Sample Collection:
-
Sample Preparation:
-
Plasma, Urine, and Feces: Samples are deproteinized by adding three volumes of methanol, followed by vortexing and centrifugation. The supernatant is collected and dried under a nitrogen stream. The residue is reconstituted in a suitable solvent for analysis.[2]
-
-
Analytical Method (UPLC-Q-TOF-MS):
-
Chromatography: An Acquity UPLC BEH C18 column is typically used. The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: A Waters XEVO G2-XS QTOF MS system with an ESI source is used for mass spectrometric analysis in negative ion mode. The mass range is typically set from 50 to 1200 Da.
-
In Vitro Metabolism Study using Liver Microsomes (General Protocol)
This protocol describes a general method for assessing the in vitro metabolism of this compound using liver microsomes from different species.
-
Microsome Incubation:
-
Pooled liver microsomes (human, rat, or mouse) are incubated with this compound in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by adding an NADPH-regenerating system.
-
Incubations are carried out at 37°C for a specific time period (e.g., 60 minutes).
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: The mixture is centrifuged to precipitate proteins. The supernatant is collected and analyzed.
-
Analytical Method (LC-MS/MS): The samples are analyzed by a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
Figure 2: Experimental workflows for metabolism studies.
Conclusion
The metabolism of this compound is a complex process involving hydrolysis, oxidation, and conjugation reactions. While detailed data in humans and mice are currently lacking, studies in rats and on related phenylethanoid glycosides provide a strong basis for predicting its metabolic fate. The primary metabolites are likely to be smaller phenolic compounds and their conjugates, which are then excreted. Further direct comparative studies are warranted to fully elucidate the species-specific differences in this compound metabolism, which will be critical for its future clinical development.
References
- 1. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cistanoside F: A Comparative Analysis of its Neuroprotective Efficacy in Preclinical Models of Neurodegenerative Diseases
For Immediate Release
A comprehensive review of preclinical studies reveals the therapeutic potential of Cistanoside F, a phenylethanoid glycoside, in models of neurodegenerative diseases. This guide synthesizes the available quantitative data on the efficacy of this compound and compares it with other relevant compounds in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Detailed experimental protocols and mechanistic insights are provided to support further research and drug development in this critical area.
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, pose a significant and growing threat to global health. Current therapeutic options are limited, focusing primarily on symptomatic relief rather than halting or reversing disease progression. Natural compounds have emerged as a promising avenue for the discovery of novel neuroprotective agents. This compound, derived from plants of the Cistanche genus, has garnered attention for its potential therapeutic effects. This guide provides a detailed comparison of this compound's efficacy with that of other compounds across various preclinical models of neurodegenerative diseases, supported by experimental data and methodological details.
Alzheimer's Disease
In a key study, the total glycosides of Cistanche tubulosa (GCT), of which this compound is a component, were evaluated in the APP/PS1 transgenic mouse model of Alzheimer's disease. Treatment with GCT demonstrated significant improvements in cognitive function and a reduction in the pathological hallmarks of the disease.
Comparative Efficacy in Alzheimer's Disease Models
| Compound | Model | Dosage | Key Findings |
| Total Glycosides of Cistanche tubulosa (containing this compound) | APP/PS1 Mice | High, Medium, Low | Significantly improved spatial memory and reduced Aβ protein levels and pro-inflammatory factors.[1] |
| Echinacoside (B191147) | APP/PS1 Mice | 50 mg/kg/day for 3 months | Ameliorated memory impairments and decreased Aβ generation by inhibiting BACE1 expression. |
| Acteoside | Aβ1-42-infused rats | - | Ameliorated cognitive deficits, decreased amyloid deposition, and reversed central cholinergic dysfunction.[1] |
| Ginsenoside Ro | APP/PS1 Mice | - | Significantly improved cognitive function, reduced anxiety, decreased Aβ deposition, and ameliorated neuronal apoptosis.[2] |
| Sennoside A | APP/PS1 Mice | - | Significantly countered cognitive dysfunction and central pathological damage. |
Experimental Protocols: Alzheimer's Disease Models
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[3][4]
-
Apparatus: A circular pool (approximately 120 cm in diameter) is filled with opaque water. A hidden platform is submerged about 1 cm below the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform from different starting positions. Each mouse undergoes multiple trials per day for several consecutive days. The time taken to find the platform (escape latency) is recorded.[5][6]
-
Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.
-
Immunohistochemistry for Amyloid-β (Aβ) Plaque Quantification
This technique is used to visualize and quantify the Aβ plaque load in brain tissue.[7][8][9]
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.
-
Staining Procedure:
-
Antigen Retrieval: Sections are treated to unmask the Aβ antigen, often using formic acid.
-
Primary Antibody: Sections are incubated with a primary antibody specific to Aβ.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme or fluorophore is applied.
-
Detection: The signal is developed using a chromogen or visualized with a fluorescence microscope.
-
-
Quantification: The Aβ-positive area is measured using image analysis software and expressed as a percentage of the total area of the brain region of interest.
Parkinson's Disease
Research indicates that phenylethanoid glycosides from Cistanche, including Echinacoside, a compound structurally similar to this compound, exert neuroprotective effects in mouse models of Parkinson's disease.
Comparative Efficacy in Parkinson's Disease Models
| Compound | Model | Key Findings |
| Echinacoside | MPTP-induced mice | Improved neurobehavioral symptoms and significantly increased the expression of tyrosine hydroxylase (TH) and dopamine (B1211576) (DA).[10] Reduced behavioral deficits, increased striatal dopamine levels, and inhibited caspase-3 and caspase-8 activation.[11] |
| Catalpol | MPTP-induced mice | Mitigated the loss of DA neurons and increased exploratory behavior and TH expression.[12] |
| Nicotinamide | MPTP-induced mice | Reversed PD-like pathologies, including motor dysfunction and loss of TH and dopamine transporters (DAT).[13] |
| Inosine | MPTP-induced mice | Ameliorated dopaminergic neuronal loss and depletion of striatal dopamine.[14] |
| FGF21 | MPTP-induced mice | Significantly improved behavioral performances and prevented TH loss in the substantia nigra and striatum.[6] |
Experimental Protocols: Parkinson's Disease Models
MPTP-Induced Mouse Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce a Parkinsonian-like state in mice.
-
Induction: Mice are administered MPTP, which leads to the selective destruction of dopaminergic neurons in the substantia nigra.[13]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: The levels of dopamine and its metabolites in the striatum are measured, and the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified to assess dopaminergic neurodegeneration.[14][15][16][17][18]
Western Blot for Apoptosis Markers
This technique is used to quantify the expression of proteins involved in apoptosis, or programmed cell death.
-
Protein Extraction: Proteins are extracted from brain tissue lysates.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., caspase-3, Bax, Bcl-2) followed by secondary antibodies.
-
Detection: The protein bands are visualized and quantified using chemiluminescence.
Huntington's Disease
Currently, there is a significant lack of published research specifically investigating the efficacy of this compound in animal models of Huntington's disease. However, the R6/2 mouse model is a widely used tool for studying the progression of the disease and for testing potential therapeutic interventions.
Preclinical Models of Huntington's Disease
R6/2 Mouse Model
The R6/2 mouse is a transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.
-
Phenotype: These mice exhibit a rapid and severe disease progression, including motor deficits, weight loss, and striatal atrophy with neuronal loss.[19][20]
-
Outcome Measures: Key outcome measures in this model include:
Potential Therapeutic Strategies Under Investigation for Huntington's Disease
While specific data for this compound is unavailable, various other therapeutic approaches are being explored in preclinical and clinical settings for Huntington's disease. These include:
-
RNA interference (RNAi) therapies: Aim to lower the levels of the mutant huntingtin protein.[22]
-
Antisense oligonucleotides (ASOs): Single-stranded DNA molecules that can modulate the expression of the huntingtin gene.[22]
-
Stem cell therapies: Aim to replace lost neurons.[22]
-
Neuroinflammation-targeted therapies: Focus on reducing the inflammatory response in the brain.[22]
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of phenylethanoid glycosides like this compound are believed to be mediated through multiple signaling pathways.
Figure 1. Putative signaling pathways modulated by this compound leading to neuroprotection.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound and related phenylethanoid glycosides hold promise as therapeutic agents for neurodegenerative diseases. In models of Alzheimer's and Parkinson's disease, these compounds have demonstrated the ability to ameliorate cognitive deficits, reduce pathological protein aggregation, and protect neurons from damage. However, a notable gap exists in the literature regarding the specific efficacy of this compound in Huntington's disease models.
Future research should focus on isolating the effects of this compound to determine its specific contribution to the observed neuroprotective outcomes. Head-to-head comparative studies with other phenylethanoid glycosides and existing therapeutic agents are crucial to establish its relative efficacy. Furthermore, a thorough investigation into the pharmacokinetics and safety profile of this compound is necessary before it can be considered for clinical development. The exploration of its potential in Huntington's disease represents a significant and unmet area of research.
This comparative guide underscores the importance of continued investigation into natural compounds like this compound as a source of novel therapies for debilitating neurodegenerative diseases. The detailed experimental protocols provided herein offer a framework for standardized and rigorous preclinical evaluation to accelerate the translation of these promising findings from the laboratory to the clinic.
References
- 1. Cistanche tubulosa glycosides ameliorate cognitive decline in APP/PS1 mice via modulation of gut microbiota and fatty acid metabolism: insights from multi-omics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ginsenoside Ro ameliorates cognitive impairment and neuroinflammation in APP/PS1 mice via the IBA1/GFAP-MAPK signaling pathway [frontiersin.org]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze | ibnr [ibnr.njit.edu]
- 5. Escape latency: Significance and symbolism [wisdomlib.org]
- 6. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical signatures delineate heterogeneous amyloid plaque populations across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Full- versus Sub-Regional Quantification of Amyloid-Beta Load on Mouse" by Yuu Ohno, Riley Murphy et al. [digitalcommons.chapman.edu]
- 10. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of echinacoside in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Tyroxine Hydroxylase-Positive Neuronal Cell Population is Increased by Temporal Dioxin Exposure at Early Stage of Differentiation from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes of Dopamine and Tyrosine Hydroxylase Levels in the Brain of Germ-free Mice [ijbiotech.com]
- 16. Three Types of Tyrosine Hydroxylase-Positive CNS Neurons Distinguished by Dopa Decarboxylase and VMAT2 Co-Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution of neurons expressing tyrosine hydroxylase in the human cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three types of tyrosine hydroxylase-positive CNS neurons distinguished by dopa decarboxylase and VMAT2 co-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Striatal Neuronal Loss and Atrophy in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Striatal Neuronal Loss and Atrophy in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vivo Dopamine Efflux is Decreased in Striatum of both Fragment (R6/2) and Full-Length (YAC128) Transgenic Mouse Models of Huntington's Disease [frontiersin.org]
- 22. Current and Possible Future Therapeutic Options for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Cistanoside F and Alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Cistanoside F, a phenylethanoid glycoside, and alpha-tocopherol (B171835), the most biologically active form of Vitamin E. The information presented is collated from experimental data to offer valuable insights for research and development in pharmacology and nutritional science.
Introduction to the Antioxidants
This compound is a natural phenylethanoid glycoside isolated from plants of the Cistanche species, notably Cistanche deserticola.[1] These plants have a history of use in traditional medicine, and modern research is exploring the pharmacological activities of their constituents. Phenylethanoid glycosides are recognized for their antioxidant properties, which are largely attributed to the phenolic hydroxyl groups in their chemical structure.
Alpha-tocopherol is the most abundant and active form of vitamin E in the human body.[1][2] As a fat-soluble antioxidant, it plays a crucial role in protecting cell membranes from oxidative damage by scavenging lipid peroxyl radicals.[2] Its antioxidant function is a cornerstone of its physiological importance.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and alpha-tocopherol have been directly compared in several key in vitro assays. The following tables summarize the available quantitative data from a seminal comparative study by Xiong et al. (1996). It is important to note that lower IC50 values indicate stronger antioxidant activity.
| Antioxidant Assay | Compound | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | This compound | Stronger than α-tocopherol* | [1] |
| alpha-Tocopherol | Not specified in study | [1] | |
| Superoxide (B77818) Anion Radical Scavenging | This compound | 3.13 | [3] |
| alpha-Tocopherol | > 10 | [3] |
*In the DPPH radical scavenging assay, the study by Xiong et al. (1996) qualitatively states that all nine tested phenylethanoids, including this compound, showed stronger DPPH radical scavenging activity than alpha-tocopherol.[1]
| Antioxidant Assay | Compound | Inhibitory Effect | Reference |
| Inhibition of Lipid Peroxidation (Ascorbic Acid/Fe2+ induced) | This compound | More potent than α-tocopherol | [1] |
| alpha-Tocopherol | Less potent than this compound | [1] | |
| Inhibition of Lipid Peroxidation (ADP/NADPH/Fe3+ induced) | This compound | More potent than α-tocopherol | [1] |
| alpha-Tocopherol | Less potent than this compound | [1] |
Antioxidant Mechanism and Signaling Pathways
The primary antioxidant mechanism for both this compound and alpha-tocopherol is direct radical scavenging. This involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.
This compound: Phenylethanoid Glycoside Radical Scavenging
This compound, as a phenylethanoid glycoside, possesses multiple phenolic hydroxyl groups within its structure, particularly on the caffeoyl moiety. These groups are the active sites for donating a hydrogen atom to free radicals, leading to the formation of a more stable, less reactive this compound radical.
Alpha-Tocopherol: Chromanol Ring Radical Scavenging
The antioxidant activity of alpha-tocopherol is centered on the hydroxyl group of its chromanol ring.[2] It readily donates this hydrogen atom to lipid peroxyl radicals, breaking the cycle of lipid peroxidation within cellular membranes.[2] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.
Beyond direct scavenging, alpha-tocopherol has been shown to modulate signaling pathways, such as inhibiting Protein Kinase C (PKC), which can influence cellular proliferation. This compound has been reported to affect pathways like AMPK, which is involved in metabolic regulation, though this is not a direct antioxidant mechanism.
Experimental Protocols
The following are detailed methodologies for the key comparative experiments cited in this guide, based on the study by Xiong et al. (1996).
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Protocol:
-
A solution of DPPH in ethanol is prepared.
-
The test compounds (this compound or alpha-tocopherol) are dissolved, typically in ethanol or DMSO, to create a stock solution, which is then serially diluted.
-
The DPPH solution is mixed with the sample solutions at various concentrations.
-
The mixture is incubated at room temperature for a set period (e.g., 30 minutes) in the dark.
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
The percentage of DPPH radical scavenging is calculated for each concentration, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Superoxide Anion Radical (O2•−) Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)
This assay assesses the ability of a compound to scavenge superoxide radicals generated by the enzymatic reaction of xanthine oxidase on xanthine.
Protocol:
-
The reaction mixture is prepared containing the test sample, xanthine (the substrate), and a detection agent like nitroblue tetrazolium (NBT).
-
The reaction is initiated by adding xanthine oxidase (XOD).
-
The enzyme catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals as a byproduct.
-
Superoxide radicals reduce NBT to formazan, a colored product that can be measured spectrophotometrically (e.g., at 560 nm).
-
The presence of an antioxidant scavenges the superoxide radicals, thus inhibiting the formation of formazan.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Inhibition of Lipid Peroxidation in Rat Liver Microsomes
This assay evaluates the ability of an antioxidant to prevent the oxidative degradation of lipids in a biological membrane system.
Protocol:
-
Microsome Preparation: Rat liver microsomes are isolated through differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is initiated using one of two common methods:
-
Non-enzymatic: Addition of ascorbic acid and ferrous sulfate (B86663) (Fe2+).
-
Enzymatic: Addition of ADP, NADPH, and ferric chloride (Fe3+).
-
-
Incubation: The microsomal suspension is incubated with the test compound and the pro-oxidant system at 37°C.
-
Measurement of Peroxidation: The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Quantification: The concentration of the MDA-TBA adduct is measured spectrophotometrically (e.g., at 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Conclusion
Based on the available experimental data, this compound demonstrates superior antioxidant activity compared to alpha-tocopherol in in vitro models of free radical scavenging and inhibition of lipid peroxidation.[1][3] Specifically, this compound exhibits a significantly lower IC50 value in scavenging superoxide anion radicals and is qualitatively described as more potent in scavenging DPPH radicals and inhibiting both enzymatically and non-enzymatically induced lipid peroxidation in rat liver microsomes.[1][3]
The strong antioxidant potential of this compound is attributed to its phenylethanoid glycoside structure, which is effective in donating hydrogen atoms to neutralize free radicals. While alpha-tocopherol is a critical lipid-soluble antioxidant in vivo, these findings suggest that this compound may be a more potent direct radical scavenger. This information is valuable for researchers investigating novel natural antioxidants for applications in pharmaceuticals and nutraceuticals. Further in vivo studies are warranted to confirm these findings and to understand the bioavailability and metabolic fate of this compound.
References
Cistanoside F Activity in Different Cistanche Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cistanoside F, a phenylethanoid glycoside, across different species of the Cistanche genus. It includes a summary of its biological activity, particularly its role in metabolic regulation, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound in Cistanche Species
This compound has been identified as a constituent in several Cistanche species, including Cistanche deserticola and Cistanche tubulosa. However, its concentration can vary significantly between species, which may influence their therapeutic potential. While a definitive side-by-side quantitative analysis of this compound across all Cistanche species is not extensively documented in a single study, existing research indicates a differential distribution. For instance, some studies have identified this compound in C. deserticola, while other research suggests that certain phenylethanoid glycosides are absent in C. tubulosa[1]. This highlights the importance of species-specific analysis for standardization of herbal extracts and drug development.
| Compound | Cistanche deserticola | Cistanche tubulosa | Reference |
| This compound | Present | Not consistently reported | [2][3] |
Note: The presence and quantity of this compound can be influenced by various factors, including the plant's origin, harvest time, and processing methods.
Biological Activity of this compound: Focus on AMPK Signaling
Recent studies have elucidated a significant biological activity of this compound in metabolic regulation. It has been shown to ameliorate lipid accumulation and enhance myogenic differentiation in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[4][5]. AMPK is a master regulator of cellular energy homeostasis, and its activation can lead to increased fatty acid oxidation and glucose uptake[6][7].
The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC), which in turn promotes fatty acid oxidation and inhibits lipid synthesis. Furthermore, this compound has been observed to upregulate the expression of Myosin Heavy Chain (MHC), a key marker of muscle differentiation, in an AMPK-dependent manner[4][5]. This suggests a dual role for this compound in reducing adiposity and promoting muscle development.
Beyond its metabolic effects, this compound also exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory mediators such as IL-6 and inhibiting the phosphorylation of NF-κB[4].
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in Cistanche plant material, based on established methods for phenylethanoid glycosides[8][9].
a. Sample Preparation:
-
Dried and powdered Cistanche plant material (1.0 g) is extracted with 50 mL of 70% methanol (B129727) using ultrasonication for 30 minutes.
-
The extract is then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is filtered through a 0.45 µm membrane filter prior to HPLC analysis.
b. HPLC-DAD-ESI-MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 10% B, increasing to 30% B over 40 minutes, with a flow rate of 1.0 mL/min.
-
Detection: DAD detection is set at a wavelength of 330 nm. ESI-MS is operated in negative ion mode for the detection of [M-H]⁻ ions of this compound.
-
Quantification: A standard curve is generated using a reference standard of this compound at various concentrations (e.g., prepared from a stock solution of 2.14 mg in 10 mL methanol)[3]. The concentration of this compound in the samples is calculated based on the standard curve.
Western Blot Analysis of AMPK Activation
This protocol describes the assessment of AMPK activation in cell culture (e.g., C2C12 myotubes) following treatment with this compound[4][10].
a. Cell Lysis and Protein Quantification:
-
C2C12 myotubes are treated with this compound at various concentrations for a specified time.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the level of activation.
Visualizations
Caption: this compound activates AMPK signaling.
Caption: Experimental workflow for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The bidirectional relationship between AMPK pathway activation and myokine secretion in skeletal muscle: How it affects energy metabolism [frontiersin.org]
- 7. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Cistanoside F
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cistanoside F. The following procedures are based on established safety protocols for handling hazardous chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Data
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[4] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | P264: Wash hands thoroughly after handling.[4] P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | P280: Wear eye/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Operational Plan: Safe Handling of this compound
Adherence to the following step-by-step protocol is crucial for minimizing exposure and ensuring safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when working with the solid compound to avoid inhalation of dust particles.[5]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary personal protective equipment and spill cleanup materials.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that meet ASTM D6978 standards.[6] Change gloves every 30 minutes or immediately if they become torn, punctured, or contaminated.[6]
-
Gown: A disposable, back-closing gown made of a material resistant to hazardous drugs is mandatory.[6][7] Cuffs should be elastic or knit.[6]
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A full-face shield is required when there is a risk of splashing.[7][8]
-
Respiratory Protection: When handling the powder outside of a containment device like a fume hood, a NIOSH-certified N95 or N100 respirator is strongly recommended to prevent inhalation of airborne particles.[8]
3. Handling and Experimental Procedures:
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before handling.
-
Weighing: If weighing the solid form, do so within a chemical fume hood or a powder containment balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. If precipitation occurs, heating and/or sonication may be used to aid dissolution.[2]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the designated handling area.[9]
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
4. Storage:
-
Container: Store this compound in a tightly closed container.[4]
-
Conditions: Keep in a dry, well-ventilated place, away from moisture and light.[2] Recommended storage is at -20°C for up to one month or -80°C for up to six months for stock solutions.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan: this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any material used for spill cleanup should be collected in a dedicated, clearly labeled hazardous waste container.[9] This container should be a biohazard-trace chemotherapy waste container where available.[6]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[10]
2. Disposal Procedure:
-
PPE Removal: Remove all disposable PPE before leaving the designated handling area and place it in the appropriate hazardous waste container.[6]
-
Container Sealing: Ensure all waste containers are securely sealed to prevent leakage.
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[4][5] Do not mix with household garbage.[10]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS:97411-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. utoledo.edu [utoledo.edu]
- 7. pogo.ca [pogo.ca]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
